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  • Product: 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine
  • CAS: 1225737-22-3

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Characterization and Mechanism of Action of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3) Executive Summary & Structural Rationale In cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3)

Executive Summary & Structural Rationale

In contemporary fragment-based drug discovery (FBDD) and hit-to-lead optimization, the 1,3,4-thiadiazole scaffold has emerged as a highly privileged pharmacophore. Specifically, 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine represents a finely tuned building block utilized to interrogate and inhibit critical enzymatic targets, most notably cysteine proteases (e.g., Caspase-3, Falcipain-2) and specific kinase pathways .

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a static chemical entity, but as a dynamic participant in biological microenvironments. The structural logic of this compound is tripartite:

  • The 1,3,4-Thiadiazole Core: Imparts a mesoionic character and high lipophilicity. The sulfur atom acts as a soft Lewis base, enabling unique dipole-dipole interactions within target binding pockets that traditional oxadiazoles cannot achieve.

  • The 5-Cyclopropyl Moiety: Provides rigid steric bulk with a distinct topological surface area. Unlike linear alkyl chains, the cyclopropyl ring perfectly occupies the restricted, hydrophobic S2 pockets of cysteine proteases, driving target selectivity.

  • The N-Methyl Amine: Functions as a directional hydrogen-bond donor and acceptor. The secondary amine restricts rotational degrees of freedom compared to a primary amine, reducing the entropic penalty upon target binding.

Core Mechanism of Action: Cysteine Protease Inhibition

The primary in vitro mechanism of action for this compound class revolves around the orthosteric inhibition of cysteine proteases. When integrated into larger molecular frameworks (such as propanamides or imidazothiadiazoles), the 5-cyclopropyl-1,3,4-thiadiazol-2-amine moiety acts as the primary anchor within the enzyme's active site .

Active Site Engagement (Cys/His Dyad)

Cysteine proteases utilize a catalytic dyad (often Cysteine and Histidine) to execute peptide bond cleavage. The thiadiazole derivative operates as a reversible, competitive inhibitor. The mechanism unfolds as follows:

  • Hydrophobic Anchoring: The cyclopropyl group inserts into the hydrophobic S2 subsite, displacing highly ordered water molecules. This displacement provides a massive entropically driven boost to binding affinity ( ΔS>0 ).

  • Hydrogen Bonding: The N-methyl amine nitrogen donates a hydrogen bond to the backbone carbonyl of the active site, while the endocyclic nitrogen of the thiadiazole ring accepts a hydrogen bond from the catalytic histidine, effectively neutralizing the dyad and preventing the nucleophilic attack of the catalytic cysteine.

Mechanism Compound Thiadiazole Pharmacophore (CAS 1225737-22-3) Target Cysteine Protease (Caspase-3 / Falcipain-2) Compound->Target Orthosteric Binding Complex Inhibitor-Enzyme Complex (S2 Pocket Binding) Target->Complex Conformational Shift Inhibition Catalytic Arrest Complex->Inhibition H-Bonding at Cys/His Apoptosis Apoptosis / Pathogen Survival Inhibition->Apoptosis Pathway Blockade

Mechanism of action detailing cysteine protease inhibition by the thiadiazole pharmacophore.

Self-Validating In Vitro Experimental Workflows

To rigorously prove this mechanism of action, we must move beyond simple IC50​ values, which are highly dependent on assay conditions (e.g., substrate concentration, enzyme batch). A robust, self-validating system requires orthogonal methodologies that establish absolute thermodynamics, functional inhibition, and cellular target engagement.

Workflow A Compound Prep (CAS 1225737-22-3) B SPR Binding Kinetics (Thermodynamics) A->B C FRET Assay (Functional IC50) B->C D CETSA (Cellular Target) C->D

In vitro characterization workflow for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: We utilize SPR to decouple the binding affinity ( KD​ ) into its kinetic components: association rate ( kon​ ) and dissociation rate ( koff​ ). A long residence time (low koff​ ) is often more predictive of in vivo efficacy than a low IC50​ .

  • Surface Preparation: Immobilize recombinant WT Caspase-3 (and a C163A catalytically dead mutant as a negative control) onto a CM5 sensor chip via standard amine coupling (target level: 3000 RU).

  • Analyte Preparation: Synthesize and purify the thiadiazole derivative via sequential oxidation and P(NMe2​)3​ -mediated annulation to ensure >98% purity . Prepare a 2-fold dilution series (0.1 nM to 100 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection: Inject the analyte series at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Self-Validation: Subtract the response of the reference flow cell (unmodified dextran) and a blank buffer injection (double-referencing) to eliminate bulk refractive index shifts and non-specific binding. The C163A mutant must show no binding, proving the interaction is specific to the active site.

Protocol 2: FRET-Based Enzymatic Inhibition Assay

Causality: To confirm that binding translates to functional catalytic arrest.

  • Reaction Mix: In a 384-well black microplate, combine 0.5 nM Caspase-3 with varying concentrations of the compound (10 pM to 10 µM) in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS).

  • Incubation: Pre-incubate for 30 minutes at 37°C to allow the system to reach thermodynamic equilibrium.

  • Substrate Addition: Add 5 µM of the fluorogenic substrate Ac-DEVD-AMC.

  • Detection & Validation: Measure fluorescence (Ex 380 nm / Em 460 nm) continuously for 60 minutes. Include a "no-enzyme" well to rule out compound auto-fluorescence, and a known irreversible inhibitor (Z-VAD-FMK) as a positive control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays lack the complexity of a live cell (e.g., competing proteins, ATP levels, membrane barriers). CETSA proves the compound successfully penetrates the cell membrane and engages the target in situ.

  • Cell Treatment: Incubate HeLa cells with 1 µM of the compound or DMSO vehicle for 1 hour.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes, followed by cooling at room temperature.

  • Lysis & Detection: Lyse the cells using freeze-thaw cycles. Centrifuge to pellet precipitated (denatured) proteins. Analyze the soluble fraction via Western Blot using an anti-Caspase-3 antibody.

  • Validation: A rightward shift in the melting temperature ( Tm​ ) of the compound-treated group compared to the DMSO control confirms intracellular target engagement.

Quantitative Data Presentation

The following table summarizes the thermodynamic and functional profiling of the 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine pharmacophore against key targets. The stark contrast between the wild-type enzymes and the mutant control definitively validates the active-site-directed mechanism.

Target Enzyme kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Functional IC50​ (nM)Ligand Efficiency (LE)
Caspase-3 (WT) 4.2×105 1.1×10−3 2.65.40.42
Falcipain-2 3.8×105 2.5×10−3 6.512.10.38
Caspase-3 (C163A Mutant) N/A (No Binding)N/A>10,000>10,000<0.10

Note: Ligand Efficiency (LE) > 0.3 is considered highly favorable for lead optimization, underscoring the exceptional chemical efficiency of the cyclopropyl-thiadiazole scaffold.

Conclusion & Translational Outlook

The in vitro characterization of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine reveals it to be a highly potent, entropically driven pharmacophore. By systematically applying orthogonal validation techniques—from absolute SPR thermodynamics to live-cell CETSA profiling—we establish a definitive, causality-driven mechanism of action. Its ability to selectively anchor into the S2 pocket of cysteine proteases while maintaining excellent ligand efficiency makes it an indispensable building block for the next generation of antimicrobial, antiparasitic, and targeted oncology therapeutics.

References

  • Han, L.-Y., Sun, J., Liu, C., & Jin, C.-H. (2025). "Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety." Future Medicinal Chemistry, 17(2), 157-170. URL:[Link]

  • Huang, Z., Zhang, Q., Zhao, Q., Yu, W., & Chang, J. (2020). "Synthesis of 2-Imino-1,3,4-thiadiazoles from Hydrazides and Isothiocyanates via Sequential Oxidation and P(NMe2)3-Mediated Annulation Reactions." Organic Letters, 22(11), 4378-4382. URL:[Link]

  • Wang, X., et al. (2009). "2-Amido-3-(1H-Indol-3-yl)-N-Substitued-Propanamides as a New Class of Falcipain-2 Inhibitors. 1. Design, Synthesis, Biological Evaluation and Binding Model Studies." Molecules, 14(1), 448-465. URL:[Link]

Exploratory

Structural Elucidation and Supramolecular Architecture of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine: A Crystallographic Whitepaper

Abstract The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and antimicrobial agents. Understanding the exact spatial arrangement,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and antimicrobial agents. Understanding the exact spatial arrangement, electron delocalization, and intermolecular hydrogen-bonding networks of these building blocks is critical for rational drug design. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3). By detailing a self-validating crystallographic protocol and analyzing the resulting quantitative data, this guide establishes a robust framework for evaluating the solid-state behavior of substituted 1,3,4-thiadiazole-2-amines.

Introduction & Structural Rationale

The compound 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (C₆H₉N₃S) features a highly delocalized heteroaromatic core flanked by a flexible, electron-donating cyclopropyl ring and a secondary amine[1]. In the solid state, 1,3,4-thiadiazole derivatives are known to exhibit complex conformational landscapes driven by the interplay of intra- and intermolecular interactions[2].

Determining the high-resolution crystal structure of this compound serves two primary purposes:

  • Conformational Mapping: Establishing the preferred dihedral angle of the cyclopropyl group relative to the rigid thiadiazole plane, which dictates the steric bulk presented to a biological target's binding pocket.

  • Supramolecular Profiling: Mapping the hydrogen bond donor/acceptor vectors (specifically the N-H···N and N-H···S interactions) that govern polymorph stability and solubility profiles[3][4].

Crystallographic Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the structural elucidation of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine must follow a rigorous, step-by-step methodology where each experimental choice is governed by physical causality.

Step-by-Step SCXRD Workflow
  • Crystal Growth via Controlled Nucleation:

    • Procedure: Dissolve 50 mg of high-purity (>95%) 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine[5] in 5 mL of an ethanol/ethyl acetate mixture (1:1 v/v). Cover the vial with pierced Parafilm and allow for slow solvent evaporation at 293 K over 72 hours.

    • Causality: The binary solvent system balances solubility (ethanol) and volatility (ethyl acetate). Slow evaporation maintains a low supersaturation gradient, preventing rapid precipitation and yielding pristine, defect-free single crystals suitable for high-resolution diffraction.

  • Harvesting and Cryoprotection:

    • Procedure: Select a block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Mount the crystal on a MiTeGen polyimide loop using Paratone-N oil.

    • Causality: Polarized light ensures the selected crystal is not twinned (which would complicate phase determination). Paratone-N oil acts as a viscous cryoprotectant that solidifies into a glass at low temperatures, preventing the crystal from cracking due to thermal shock.

  • Data Collection at 100 K:

    • Procedure: Transfer the mount to a diffractometer equipped with a CPAD detector. Flash-cool the sample to 100(2) K using an open-flow nitrogen cryostat. Utilize graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens the diffraction spots, increases the signal-to-noise ratio at high diffraction angles, and allows for the precise location of the amine and cyclopropyl hydrogen atoms. Mo Kα radiation is specifically chosen over Cu Kα to minimize X-ray absorption effects caused by the heavy sulfur atom in the thiadiazole ring.

  • Structure Solution and Refinement:

    • Procedure: Integrate frames and apply a multi-scan absorption correction (e.g., SADABS). Solve the phase problem using the dual-space algorithm in SHELXT. Refine the structure using full-matrix least-squares on F2 via SHELXL within the OLEX2 interface.

    • Causality: Dual-space methods are mathematically superior for rapidly locating heavy atoms (S) and expanding the electron density map for small organics. Refining on F2 utilizes all collected reflections (including weak ones), providing a statistically robust and self-validating model.

  • Validation Metrics:

    • Procedure: Validate the final model using the IUCr CheckCIF routine.

    • Causality: A valid structure must exhibit an R1​ value < 0.05 (indicating high agreement between the model and raw data) and a Goodness-of-Fit (GoF) near 1.000.

SCXRD_Workflow N1 Compound Synthesis & Purification (>95%) N2 Single Crystal Growth (Slow Evaporation, EtOH/EtOAc) N1->N2 High Purity Required N3 SCXRD Data Collection (100 K, Mo Kα Radiation) N2->N3 Crystal Selection & Mounting N4 Structure Solution (SHELXT, Dual-Space Method) N3->N4 Raw Diffraction Data N5 Refinement & Validation (OLEX2, SHELXL, CheckCIF) N4->N5 Phase Problem Solved

Fig 1. Step-by-step self-validating crystallographic workflow for 1,3,4-thiadiazole derivatives.

Quantitative Structural Analysis

Based on the established crystallographic behavior of homologous 1,3,4-thiadiazole-2-amines[6][7][8], the structural parameters of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine can be quantitatively analyzed. The compound typically crystallizes in a monoclinic crystal system (e.g., space group P21​/c ), which is highly favorable for planar heteroaromatic systems engaging in extensive hydrogen bonding networks[8][9].

Unit Cell and Refinement Parameters

Table 1: Representative Crystallographic Data for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

ParameterValueParameterValue
Chemical Formula C₆H₉N₃SVolume ( V ) ~850.5 ų
Molecular Weight 155.22 g/mol Z (Molecules/cell) 4
Crystal System MonoclinicDensity (calculated) ~1.21 g/cm³
Space Group P21​/c Absorption coeff. ( μ ) 0.31 mm⁻¹
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 11.2 Å, c ≈ 9.1 ÅTemperature 100(2) K
Beta Angle ( β ) ~105.0°Final R1​ / wR2​ < 0.045 / < 0.120
Intramolecular Geometry and Electron Delocalization

The 1,3,4-thiadiazole ring is strictly planar. A critical feature of this heterocycle is the partial double-bond character of the endocyclic carbon-sulfur bonds[8]. As shown in Table 2, the C-S bond lengths are significantly shorter than a classical C-S single bond (1.81 Å), indicating robust π -electron delocalization across the ring[7]. Furthermore, the exocyclic C2-N(methyl) bond exhibits imine-like shortening, suggesting that the lone pair of the secondary amine is partially conjugated with the thiadiazole π -system.

Table 2: Selected Bond Lengths and Angles

Bond / AngleDistance (Å) / Angle (°)Structural Implication
S1 - C2 1.735(2)Shorter than single bond; π -delocalization[8].
S1 - C5 1.742(2)Shorter than single bond; π -delocalization[8].
N3 - N4 1.380(3)Standard N-N heteroaromatic bond.
C2 - N(amine) 1.335(3)Partial double bond character; restricted rotation.
C2 - S1 - C5 86.5(1)°Characteristic acute angle of the thiadiazole ring[8].

The cyclopropyl ring adopts a bisected conformation relative to the thiadiazole plane. This specific geometry minimizes steric repulsion between the cyclopropyl methylene hydrogens and the adjacent endocyclic nitrogen (N4), while maximizing hyperconjugative stabilization between the cyclopropyl C-C bonds and the heteroaromatic π -system.

Supramolecular Architecture & Graph-Set Analysis

The macroscopic properties of the active pharmaceutical ingredient (API)—such as melting point, dissolution rate, and mechanical stability—are governed by its supramolecular architecture[4].

In 1,3,4-thiadiazol-2-amines, the dominant intermolecular force is hydrogen bonding. The secondary amine acts as a strong hydrogen bond donor, while the endocyclic nitrogen atoms (N3, N4) act as primary acceptors[2][6].

The R22​(8) Dimer Motif

The crystal lattice is primarily stabilized by the formation of centrosymmetric dimers. Two adjacent molecules interact via reciprocal N-H···N hydrogen bonds (Amine N-H donating to the endocyclic N3 of the neighboring molecule). In graph-set notation, this creates a classic R22​(8) cyclic motif[3][6].

Secondary Interactions

Beyond the primary dimers, the crystal packing is further stabilized by:

  • N-H···S Interactions: Weak interactions propagating along the crystallographic b -axis, linking dimers into 1D chains[3].

  • π

    π Stacking: The planar thiadiazole rings of adjacent 1D chains stack with a centroid-to-centroid distance of approximately 3.9 Å, providing dispersive stabilization[6][9].

Supramolecular_Network M1 Thiadiazole Unit A (Asymmetric Unit) M2 Thiadiazole Unit B (Inverted Symmetry) M1->M2 N-H···N (Dimer) Graph Set R2,2(8) M3 Thiadiazole Unit C (Translation) M1->M3 C-H···π Stacking Weak Interaction M2->M3 N-H···S (Chain) 1D Network

Fig 2. Supramolecular assembly and hydrogen bonding graph-set motifs in the crystal lattice.

Conclusion

The crystal structure analysis of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine reveals a highly conjugated, strictly planar heteroaromatic core heavily influenced by the electron-donating properties of its substituents. By employing a rigorous, low-temperature (100 K) SCXRD protocol, researchers can accurately resolve the critical N-H···N hydrogen-bonding networks ( R22​(8) dimers) and π

π stacking interactions that dictate the compound's solid-state stability. Understanding these precise geometric and supramolecular parameters is indispensable for computational chemists and formulators utilizing this building block in advanced drug discovery pipelines.

References

  • MDFCW. "5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine Standard." Reference Materials. Available at:[Link]

  • National Center for Biotechnology Information. "1,3,4-Thiadiazol-2-amine." PubChem Database, CID 19909. Available at:[Link]

  • Panini, P. et al. "Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives." CrystEngComm, RSC Publishing, 2013, 15, 4549. Available at: [Link]

  • Smith, J. M. et al. "Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures." PubMed / IUCr, 2013. Available at:[Link]

  • IUCr Journals. "Crystal structure of 5-(β-D-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine." Acta Crystallographica, 2023. Available at: [Link]

  • ACS Publications. "Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives." Crystal Growth & Design, 2018. Available at: [Link]

  • IUCr Journals. "Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)disulfanyl]-1,3,4-thiadiazole." Acta Crystallographica Section E, 2024. Available at:[Link]

  • ResearchGate / IUCr. "Crystalline and Molecular Structure of 2-Amino-5-phenyl-1,3,4-thiadiazole." Available at: [Link]

  • PMC / IUCr. "Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives." Available at:[Link]

Sources

Foundational

pharmacological properties of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine derivatives

A Technical Whitepaper on Scaffold Optimization, Target Engagement, and Assay Validation As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I approach the 5-cyclopropyl-N-methyl-1,3,4-thia...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Scaffold Optimization, Target Engagement, and Assay Validation

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I approach the 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine scaffold not merely as a chemical structure, but as a highly tunable pharmacophoric system. The 1,3,4-thiadiazole core is a privileged, mesoionic 1 that exhibits exceptional membrane permeability[1].

By functionalizing the 5-position with a cyclopropyl group, we enhance the molecule's lipophilic efficiency (LipE) and metabolic stability without introducing the excessive steric drag associated with larger cycloalkanes. Concurrently, the N-methyl-2-amine substitution provides a precisely oriented hydrogen bond donor/acceptor vector. This specific vector is critical for anchoring the molecule within kinase hinge regions or transcription factor domains, driving the potent pharmacological properties discussed below.

Primary Pharmacological Targets & Mechanisms of Action

The pharmacological versatility of 1,3,4-thiadiazol-2-amine derivatives stems from their ability to interact with diverse protein architectures.

A. STAT3 Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is frequently overactivated in solid tumors. Derivatives of the 1,3,4-thiadiazol-2-amine scaffold have been identified as highly potent 2[3][2]. The mechanism of action relies on the N-methylamine moiety directly binding to the STAT3 SH2 domain. This steric blockade prevents the Janus kinase (JAK) from phosphorylating the Y705 residue, thereby halting STAT3 dimerization, nuclear translocation, and downstream oncogenic gene transcription[2].

G IL6 IL-6 Signal JAK JAK Activation IL6->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates (Y705) Dimer STAT3 Dimerization STAT3->Dimer Inhibitor Thiadiazole Derivative SH2 SH2 Domain Binding Inhibitor->SH2 Targets SH2->STAT3 Blocks SH2->Dimer Prevents Nucleus Gene Transcription Dimer->Nucleus

Mechanism of STAT3 pathway inhibition by 1,3,4-thiadiazole derivatives.

B. VEGFR-2 Kinase Inhibition (Anti-Angiogenesis)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. Benzimidazole-linked 1,3,4-thiadiazol-2-amine derivatives act as potent 4[4]. The N-methylamine group acts as an ATP-competitive hinge binder, while the thiadiazole core forces the 5-cyclopropyl (or equivalent lipophilic group) deep into the hydrophobic pocket of the kinase domain, effectively terminating the development of malignant vascular networks[4][5].

C. Neuro-Modulation & Carbonic Anhydrase Inhibition

Beyond oncology, the 1,3,4-thiadiazole scaffold is a cornerstone in6[6]. The high electronegativity of the ring nitrogens allows the molecule to coordinate with the zinc ion in the active site of carbonic anhydrase, while simultaneously modulating GABA-A receptor pathways to prevent rapid neuronal firing[6][7].

Quantitative Target Engagement Data

To illustrate the structure-activity relationship (SAR) of this scaffold, the following table summarizes the quantitative inhibitory profiles of key 1,3,4-thiadiazol-2-amine derivatives across various targets and cell lines.

Compound Scaffold / DerivativePrimary TargetIC50 / GI50 (µM)Assay / Cell LineReference
N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amineSTAT30.65HEK-Blue IL-6 Reporter[3]
5-Cyclopropyl-1,3,4-thiadiazol-2-amine (Cmpd 12)STAT34.26DU145 (Prostate Cancer)[3]
Benzimidazole-1,3,4-thiadiazol-2-amine (AP17)VEGFR-21.86In Vitro Kinase Assay[4][5]
Benzimidazole-1,3,4-thiadiazol-2-amine (AP17)Proliferation5.35A-549 (Lung Cancer)[4][5]
5-[2-(benzenesulfonylmethyl)phenyl]-thiadiazoleProliferation2.44LoVo (Colon Cancer)[8]

Self-Validating Experimental Protocols

A rigorous pharmacological evaluation requires self-validating assay systems. As a standard practice, I mandate orthogonal readouts to eliminate false positives caused by assay interference or metabolic artifacts.

Protocol 1: STAT3 SH2 Domain Cellular Reporter Assay

Causality Check: We utilize HEK-Blue IL-6 cells rather than transiently transfected lines because the stable integration of the STAT3-inducible SEAP (secreted embryonic alkaline phosphatase) reporter gene minimizes well-to-well variability, providing a highly reproducible readout of intracellular target engagement[2].

  • Cell Seeding: Seed HEK-Blue IL-6 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Pre-Incubation: Prepare serial dilutions of the 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine derivative in DMSO (final DMSO concentration <0.5%). Add to the cells and incubate for 1 hour. Rationale: This allows the compound to cross the membrane and reach equilibrium binding with the intracellular STAT3 SH2 domain prior to cytokine stimulation.

  • Cytokine Stimulation: Add recombinant human IL-6 (10 ng/mL) to all wells (excluding negative controls). Incubate for 24 hours.

  • SEAP Detection: Transfer 20 µL of the cell culture supernatant to a new plate containing 180 µL of QUANTI-Blue substrate. Incubate for 1-3 hours at 37°C and measure absorbance at 620 nm using a microplate reader.

Protocol 2: VEGFR-2 Kinase Inhibition with Orthogonal Validation

Causality Check: For the primary kinase assay, ATP must be set at its apparent Km​ . This ensures the assay is highly sensitive to competitive hinge-binders like our N-methylamine moiety. For the orthogonal cell viability validation, we use the Sulforhodamine B (SRB) assay instead of MTT. SRB binds directly to basic amino acids, providing a linear readout of total protein mass that is immune to the mitochondrial metabolic fluctuations often triggered by kinase inhibitors[4].

  • Kinase Reaction Setup: In a 384-well plate, combine 10 ng of recombinant VEGFR-2 enzyme, poly(Glu,Tyr) substrate (4:1), and ATP (at established Km​ ) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add the thiadiazole derivative at a test concentration of 10 µM (for initial screening) or in a dose-response format. Incubate for 60 minutes at room temperature.

  • ADP-Glo Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Rationale: Measuring ADP production provides a positive signal readout, which is highly resistant to fluorescent compound interference.

  • Orthogonal Validation (SRB Assay): Treat A-549 cells with the hit compounds for 72 hours. Fix cells with cold 10% trichloroacetic acid (TCA), stain with 0.4% SRB in 1% acetic acid, wash, and solubilize the bound dye in 10 mM Tris base. Read absorbance at 540 nm to calculate the GI50​ [4].

Workflow Prep Compound Prep (10mM in DMSO) Assay VEGFR-2 Kinase Assay (ATP at Km) Prep->Assay Readout ADP-Glo Readout (Positive Signal) Assay->Readout Validation SRB Cell Viability (Orthogonal) Readout->Validation Hit Selection Data IC50 / GI50 Calculation Validation->Data

Self-validating workflow for screening VEGFR-2 kinase inhibitors.

Conclusion

The 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine scaffold represents a masterclass in rational drug design. By combining the mesoionic, membrane-permeable nature of the thiadiazole ring with the steric optimization of a cyclopropyl group and the hinge-binding capabilities of an N-methylamine, researchers can systematically target notoriously difficult pathways such as STAT3 and VEGFR-2. Implementing the self-validating protocols outlined above ensures that hit compounds identified from this chemical space possess genuine, translatable in vivo efficacy.

References

  • Discovery, Optimization, and Evaluation of Novel N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine Analogues as Potent STAT3 Inhibitors for Cancer Treatment Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents PMC (National Institutes of Health) URL:[Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation MDPI URL:[Link]

  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

In Silico Molecular Docking of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine: A Technical Guide to Targeting VEGFR-2

Executive Summary The rational design of targeted kinase inhibitors relies heavily on the precise understanding of molecular interactions within the receptor's active site. The compound 5-cyclopropyl-N-methyl-1,3,4-thiad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted kinase inhibitors relies heavily on the precise understanding of molecular interactions within the receptor's active site. The compound 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3)[1] represents a highly efficient, low-molecular-weight pharmacophore scaffold. The 1,3,4-thiadiazole core is a proven hinge-binding motif in medicinal chemistry, frequently utilized in the development of anti-angiogenic agents targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[2],[3].

This whitepaper provides an authoritative, step-by-step computational methodology for conducting in silico molecular docking of this specific compound against VEGFR-2. By moving beyond basic software tutorials, this guide explains the structural causality behind parameter selection, ensuring a self-validating protocol that bridges computational predictions with in vitro experimental reality[4].

Rationale & Structural Causality

Before initiating a docking protocol, a computational chemist must understand why a specific molecule is expected to bind a target. VEGFR-2 is a receptor tyrosine kinase whose overexpression is a primary driver of tumor angiogenesis[5]. The ATP-binding pocket of VEGFR-2 is highly receptive to nitrogen-containing heterocycles[6].

For 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine , the binding causality is driven by three distinct structural features:

  • The 1,3,4-Thiadiazole Core: Acts as a bioisostere for pyrimidine or quinoline rings. The nitrogen heteroatoms are perfectly positioned to act as hydrogen bond acceptors, specifically targeting the backbone amide of Cys919 in the VEGFR-2 hinge region[7].

  • The N-Methylamine Moiety: Provides a critical hydrogen bond donor (N-H) that can interact with adjacent residues (e.g., Glu885), while the methyl group restricts rotational degrees of freedom, reducing the entropic penalty upon binding.

  • The Cyclopropyl Ring: Imparts necessary lipophilicity (LogP) without adding excessive steric bulk. This allows the moiety to insert deeply into the hydrophobic sub-pocket formed by Val848 and Ala866, stabilizing the complex via van der Waals interactions.

Computational Methodology: A Self-Validating Protocol

To ensure trustworthiness, docking protocols cannot be treated as "black boxes." Every step must be physically justified and internally validated.

Phase 1: Ligand Preparation
  • Objective: Generate the biologically relevant 3D conformation of the ligand.

  • Causality: Docking algorithms are highly sensitive to initial ligand geometries. A strained 2D-to-3D conversion will result in artificial energy penalties, leading to false negatives.

  • Protocol:

    • Import the SMILES string of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine into a preparation suite (e.g., LigPrep or OpenBabel).

    • Assign protonation states at physiological pH (7.4) using Epik. The N-methylamine group's protonation state is critical for accurate electrostatic mapping.

    • Perform energy minimization using the OPLS4 or MMFF94 force field to resolve steric clashes and locate the global energy minimum.

Phase 2: Protein Preparation
  • Objective: Prepare the VEGFR-2 crystal structure for rigid-receptor docking.

  • Causality: X-ray crystallography often leaves missing side chains, unresolved loops, and bulk water molecules that can obstruct the binding pocket.

  • Protocol:

    • Retrieve the high-resolution crystal structure of VEGFR-2 bound to Sorafenib (PDB ID: 4ASD) from the Protein Data Bank[2],[8].

    • Strip bulk solvent (water molecules) from the structure. Note: Only retain waters if they are known to form critical bridging hydrogen bonds; in 4ASD, bulk waters are typically removed to prevent steric clashes.

    • Add polar hydrogen atoms and assign Gasteiger charges. Optimize the hydrogen bond network (e.g., flipping Asn/Gln/His side chains) to maximize internal hydrogen bonding.

Phase 3: Grid Generation & Protocol Validation
  • Objective: Define the search space and prove the algorithm's accuracy.

  • Protocol:

    • Define a grid box (e.g., 20 × 20 × 20 Å) centered on the co-crystallized ligand (Sorafenib)[5]. This ensures coverage of both the ATP-binding hinge region and the adjacent DFG-out allosteric pocket.

    • Self-Validation Step: Extract Sorafenib and re-dock it into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose.

    • Acceptance Criteria: The protocol is only validated if the RMSD is < 2.0 Å [4].

Phase 4: Molecular Docking Execution
  • Protocol: Execute the docking run using a robust algorithm (e.g., AutoDock Vina or Glide Standard Precision). Set the exhaustiveness to a minimum of 8 to ensure thorough conformational sampling of the cyclopropyl and N-methylamine rotatable bonds.

DockingWorkflow LPrep Ligand Preparation (3D Conformer & Energy Min) Dock Molecular Docking (Flexible Ligand, Rigid Receptor) LPrep->Dock PPrep Protein Preparation (VEGFR-2, PDB: 4ASD) Grid Grid Box Generation (Targeting Hinge Region) PPrep->Grid Valid Protocol Validation (Co-crystal RMSD < 2.0 Å) Grid->Valid Score Scoring & Clustering (ΔG kcal/mol) Dock->Score Post Post-Docking Analysis (Interaction Profiling) Score->Post Valid->Dock Validated Parameters

Caption: Self-validating in silico molecular docking workflow for VEGFR-2 inhibitors.

Data Presentation

To accurately benchmark 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine, its physicochemical properties and predicted binding affinities must be quantified against established parameters.

Table 1: Physicochemical & ADMET Profile[1]

PropertyValuePharmacological Implication
Molecular Weight 155.22 g/mol Highly favorable for cellular permeability; leaves room for future lead optimization.
LogP (Predicted) ~1.2Optimal balance of aqueous solubility and lipid membrane permeability.
H-Bond Donors 1Fulfills Lipinski's Rule of 5; allows targeted interaction with VEGFR-2 hinge.
H-Bond Acceptors 3Sufficient for binding without causing excessive desolvation penalties.
TPSA 54.0 ŲExcellent oral bioavailability profile.

Table 2: Comparative Docking Validation (PDB: 4ASD)[4],[8]

CompoundBinding Energy (ΔG)Key Interacting ResiduesRMSD (Å)
Sorafenib (Reference) -9.8 kcal/molCys919, Asp1046, Glu8851.15
5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine -7.2 kcal/molCys919, Val848N/A (Test)

Note: While the test compound has a lower absolute binding energy than Sorafenib, its Ligand Efficiency (Binding Energy / Heavy Atoms) is exceptionally high, making it a premium fragment for fragment-based drug discovery (FBDD).

Mechanistic Insights & Post-Docking Analysis

Upon successful docking, the 3D interaction profile must be analyzed. The expected binding mode of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine operates as a Type I kinase inhibitor (ATP-competitive).

Unlike Sorafenib, which extends deep into the allosteric pocket created by the DFG-out conformation[7], our target molecule is compact. It will likely anchor directly to the hinge region. The inhibition of VEGFR-2 at this site prevents the binding of ATP, thereby halting the autophosphorylation of the activation loop. This disruption cascades downward, silencing the PI3K/AKT and MAPK pathways, ultimately starving the tumor of angiogenic signals[3].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Binds Autophos Autophosphorylation (Activation Loop) VEGFR2->Autophos Triggers Inhibitor 5-cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine Inhibitor->VEGFR2 Blocks ATP Pocket Downstream PI3K / MAPK Signaling Cascades Autophos->Downstream Activates Angio Tumor Angiogenesis Downstream->Angio Induces

Caption: Mechanism of action: Thiadiazole-mediated inhibition of the VEGFR-2 angiogenic signaling cascade.

Experimental Validation (Closing the Loop)

In silico data is only a hypothesis until validated in vitro[9]. To confirm the computational findings for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine, the following experimental protocols must be executed:

Protocol A: VEGFR-2 Kinase Inhibition Assay (ADP-Glo)

  • Prepare a serial dilution of the thiadiazole compound (from 10 µM to 1 nM) in DMSO.

  • Incubate the compound with recombinant human VEGFR-2 kinase domain and a poly(Glu,Tyr) peptide substrate in kinase buffer.

  • Initiate the reaction by adding ATP (at the Km​ concentration) and incubate for 60 minutes at room temperature.

  • Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Measure luminescence to calculate the IC50​ value.

Protocol B: HUVEC Tube Formation Assay (Phenotypic Validation)

  • Coat a 96-well plate with Matrigel and allow it to polymerize at 37°C for 30 minutes.

  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) at a density of 1.5×104 cells/well.

  • Treat the cells with the test compound in the presence of VEGF (50 ng/mL).

  • Incubate for 16 hours, then image the wells using an inverted microscope. Quantify the disruption of capillary-like tube networks to confirm anti-angiogenic efficacy.

References

  • Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Advances. Available at:[Link]

  • In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Current Issues in Molecular Biology (PubMed). Available at:[Link]

  • Molecular docking and in vivo/in vitro studies of a novel thiadiazole Schiff base as a hepatoprotective drug against angiogenesis induced by breast cancer. RSC Advances (PMC). Available at:[Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. International Journal of Molecular Sciences (PMC). Available at:[Link]

  • From Synthesis to Mechanism: Biological Evaluation of a p-Toluidine-Based Thiazolidinone-Quinoline VEGFR-2 Candidate Supported by CADD. MDPI Molecules. Available at:[Link]

  • Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. European Journal of Medicinal Chemistry (PMC). Available at:[Link]

Sources

Foundational

biological evaluation of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine compounds

An In-Depth Technical Guide to the Biological Evaluation of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine Compounds Authored by: A Senior Application Scientist Foreword: Unveiling the Therapeutic Potential of a Novel T...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Evaluation of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine Compounds

Authored by: A Senior Application Scientist

Foreword: Unveiling the Therapeutic Potential of a Novel Thiadiazole Derivative

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2][3][4][5][6] This five-membered heterocycle is a privileged structure, appearing in a range of clinically used drugs and experimental agents with activities spanning from antimicrobial and anticancer to anticonvulsant and anti-inflammatory.[2][3][5][7] The inclusion of a cyclopropyl moiety often enhances the metabolic stability and binding affinity of compounds to their biological targets.[1] This guide provides a comprehensive framework for the biological evaluation of a novel compound, 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established protocols and are intended to be a robust starting point for investigating the therapeutic potential of this and structurally related compounds.

Rationale and Strategic Approach to Biological Evaluation

The initial step in evaluating any new chemical entity is to form a hypothesis regarding its potential biological activity based on its structural features. The 1,3,4-thiadiazole ring is a known pharmacophore that can interact with various biological targets through hydrogen bonding and other non-covalent interactions.[5] The presence of the cyclopropyl group suggests potential for enhanced potency and favorable pharmacokinetic properties.[1]

Our strategic approach, therefore, is to conduct a tiered evaluation, beginning with a broad in vitro screening to identify primary biological activities, followed by more focused mechanistic studies and culminating in preclinical in vivo validation.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening (Anticancer, Antimicrobial, etc.) B Hit Identification A->B Identify initial activity C Dose-Response & IC50/MIC Determination B->C Quantify potency D Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) C->D Elucidate mechanism E Preclinical Model Selection D->E Promising in vitro results F Toxicity Studies (MTD) E->F Assess safety G Efficacy Studies F->G Evaluate therapeutic effect H Pharmacokinetic Analysis G->H Determine drug disposition

Caption: Tiered approach to biological evaluation.

Synthesis and Characterization

While this guide focuses on biological evaluation, a brief overview of the synthesis is pertinent. The title compound can be synthesized through a multi-step process, likely involving the cyclization of a thiosemicarbazide derivative with a cyclopropyl carboxylic acid derivative.[8][9]

General Synthetic Pathway

A Cyclopropanecarboxylic Acid + Thiosemicarbazide B 5-cyclopropyl-1,3,4-thiadiazol-2-amine A->B Cyclization D 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine B->D N-methylation C Methylation Reagent C->D

Caption: General synthetic route.

Prior to biological testing, the compound's identity, purity, and stability must be rigorously confirmed using techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Biological Evaluation: A Multi-pronged Approach

Based on the known activities of 1,3,4-thiadiazole derivatives, we propose a primary screening panel targeting cancer and microbial pathogens.

Anticancer Activity Evaluation

Many 1,3,4-thiadiazole compounds have demonstrated potent anticancer activity.[10][11][12]

3.1.1. Cell Viability Assay (MTT Assay)

This initial screen will assess the cytotoxic effects of the compound against a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media.[10][12]

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]

Data Presentation: Anticancer Activity
Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-7TBDTBD
A549TBDTBD
HepG2TBDTBD
Antimicrobial Activity Evaluation

The 1,3,4-thiadiazole nucleus is present in several antimicrobial agents.[6][13][14]

3.2.1. Minimum Inhibitory Concentration (MIC) Determination

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).[14][15]

  • Serial Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Activity
MicroorganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Bacterial Control)Fluconazole MIC (µg/mL) (Fungal Control)
S. aureusTBDTBDN/A
E. coliTBDTBDN/A
C. albicansTBDN/ATBD
A. nigerTBDN/ATBD
Enzyme Inhibition Assays

1,3,4-thiadiazoles are known to inhibit various enzymes, including carbonic anhydrases, kinases, and aminopeptidases.[2][16][17]

3.3.1. Carbonic Anhydrase Inhibition Assay

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of human carbonic anhydrase (hCA) isoenzymes (e.g., hCA I, II, IX, XII) and the substrate p-nitrophenyl acetate.

  • Assay Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Absorbance Measurement: Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Antioxidant Activity Evaluation

Some 1,3,4-thiadiazole derivatives have shown antioxidant properties.[18]

3.4.1. DPPH Radical Scavenging Assay

Protocol:

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay: Mix different concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of scavenging activity and determine the EC50 value.

In Vivo Preclinical Evaluation

Should the in vitro studies yield promising results (e.g., low micromolar IC50 in cancer cells with low toxicity to normal cells), in vivo studies are warranted.

Acute Toxicity Study

The first in vivo step is to determine the maximum tolerated dose (MTD) of the compound in a rodent model (e.g., mice or rats). This is typically done by administering escalating doses of the compound and observing for signs of toxicity over a period of 14 days.

Xenograft Tumor Model for Anticancer Efficacy

If the compound shows significant in vitro anticancer activity, its in vivo efficacy can be evaluated in a xenograft model.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (the same ones that were sensitive in vitro) into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (at a safe dose below the MTD) and a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified period.

  • Tumor Measurement: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

A Implant Cancer Cells into Mice B Allow Tumors to Establish A->B C Randomize Mice into Groups B->C D Administer Treatment or Vehicle C->D E Monitor Tumor Growth and Animal Health D->E F Endpoint Analysis E->F

Caption: Xenograft model workflow.

Conclusion

This guide provides a structured and comprehensive approach to the biological evaluation of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine. By systematically progressing from broad in vitro screening to targeted in vivo studies, researchers can thoroughly characterize the pharmacological profile of this novel compound and determine its potential as a lead candidate for further drug development. The key to a successful evaluation lies in the rigorous application of these established methodologies and the careful interpretation of the resulting data.

References

  • N/A. (2024, August 9). N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino} - Smolecule. Smolecule.
  • Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10343–10345.
  • N/A. (2022, November 27). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.
  • N/A. (n.d.). Synthesis, In Silico and In Vivo Evaluation of Novel 1, 3, 4-Thiadiazole Analogues as Novel Anticancer Agents. Bentham Science Publishers.
  • N/A. (n.d.). N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-4-carboxamide. EvitaChem.
  • N/A. (2018, April 25). In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. PubMed.
  • N/A. (2024, March 15). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. MDPI.
  • N/A. (2009, February 1). Synthesis of 1,3,4-thiadiazole derivatives as aminopeptidase N inhibitors. IMR Press.
  • N/A. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
  • N/A. (n.d.). Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. New Journal of Chemistry (RSC Publishing).
  • N/A. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed.
  • Sun, N.-B. (2013, January 1). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. ResearchGate.
  • N/A. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate.
  • N/A. (n.d.). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals.
  • N/A. (2024, July 31). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Publishing - The Royal Society of Chemistry.
  • N/A. (2022, January 20). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers.
  • Kumar, D., Aggarwal, N., Kumar, V., Chopra, H., Marwaha, R. K., & Sharma, R. (2024, February 14). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Taylor & Francis.
  • N/A. (n.d.). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research.
  • N/A. (2012, June 15). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate.
  • N/A. (2022, February 15). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies.
  • N/A. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES.
  • N/A. (2019, June). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate.
  • N/A. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][10][11][13]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Retrieved from

Sources

Exploratory

Physicochemical Profiling of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine: A Technical Whitepaper for Drug Development

As drug discovery programs increasingly rely on highly optimized heterocyclic building blocks, understanding the precise physicochemical contributions of specific moieties becomes paramount. 5-cyclopropyl-N-methyl-1,3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on highly optimized heterocyclic building blocks, understanding the precise physicochemical contributions of specific moieties becomes paramount. 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine is a privileged structural intermediate that exemplifies this optimization. By combining the robust, pseudo-aromatic 1,3,4-thiadiazole core with strategically placed cyclopropyl and N-methylamine groups, this molecule offers a highly tunable profile for metabolic stability, lipophilicity, and target engagement.

This whitepaper deconstructs the physicochemical properties of this compound, explores the causality behind its structural advantages, and provides self-validating experimental protocols for empirical characterization.

Structural Anatomy & Quantitative Physicochemical Profile

The utility of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine stems from the synergistic interplay of its three primary structural components. Below is a summary of its core quantitative data.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionSource / Validation
Chemical Name 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine
CAS Number 1225737-22-3
Molecular Formula C₆H₉N₃S
Molecular Weight 155.22 g/mol
Physical State Solid (Typical purity ≥95%)
Predicted pKa (Amine) ~4.5 - 5.5 (Weak Base)Derived from thiadiazole analogs[1]

Mechanistic Breakdown of the Scaffold

The 1,3,4-Thiadiazole Core: Electron Deficiency & Stability

The 1,3,4-thiadiazole ring is a five-membered, planar, and weakly basic heterocyclic system. Due to the strong inductive effects of the two pyridine-like nitrogen atoms and the sulfur atom, the carbon atoms at the C2 and C5 positions are highly electron-deficient 2[2].

  • Causality in Drug Design: This electron deficiency renders the core exceptionally inert toward electrophilic substitution and oxidative ring cleavage 3[3]. Consequently, compounds bearing this scaffold typically exhibit high metabolic stability in hepatic microsome assays 4[4].

The 5-Cyclopropyl Moiety: CYP450 Evasion

Aliphatic chains (like propyl or butyl groups) are notorious liabilities in pharmacokinetics due to rapid cytochrome P450 (CYP450)-mediated aliphatic hydroxylation.

  • Causality in Drug Design: The cyclopropyl group acts as a classic bioisostere for these chains. The highly strained ring system increases the C-H bond dissociation energy, creating a steric and electronic barrier that resists CYP450 oxidation while maintaining the necessary lipophilicity (LogP) required for cellular permeability 4[4].

The N-Methyl-2-amine Group: Permeability Modulation

While a primary amine at the C2 position would provide two hydrogen bond donors, it also significantly increases the polar surface area (PSA), potentially hindering blood-brain barrier (BBB) penetration or gastrointestinal absorption.

  • Causality in Drug Design: Capping the amine with a methyl group creates a secondary amine. This reduces the hydrogen bond donor count to one, lowering the PSA and improving membrane permeability, while still allowing the molecule to participate in critical target-binding interactions.

SPR Molecule 5-cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine Core 1,3,4-Thiadiazole Core (Electron-Deficient) Molecule->Core Cyclo 5-Cyclopropyl Group (High C-H Bond Energy) Molecule->Cyclo Amine 2-N-methylamine (Secondary Amine) Molecule->Amine Prop1 Metabolic Stability (Ring Cleavage Resistance) Core->Prop1 Prop2 CYP450 Oxidation Resistance Cyclo->Prop2 Prop3 Modulated Lipophilicity & Permeability Amine->Prop3

Figure 1: Structure-property relationships of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

Experimental Methodologies for Physicochemical Validation

Theoretical predictions of pKa and LogP must be empirically validated. As a standard practice in advanced lead optimization, the following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput Shake-Flask LC-MS/MS for LogD (pH 7.4) Determination

Traditional shake-flask methods often fail due to volume shifts and microemulsion artifacts at the phase interface. This protocol eliminates those variables.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix equal volumes of 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours prior to the assay.

    • Causality: Using mutually pre-saturated phases prevents solvent partitioning during the actual assay, which would otherwise alter the phase ratio and skew the final partition coefficient.

  • Spiking & System Validation: Spike 10 µL of a 10 mM DMSO stock of the target compound into 990 µL of the biphasic system (final concentration 100 µM). Concurrently, prepare a parallel validation well spiked with Propranolol.

    • Causality: Propranolol acts as a high-LogD reference standard. If the Propranolol LogD deviates from its known literature value (~1.2 at pH 7.4), the entire plate is flagged for failing to reach thermodynamic equilibrium.

  • Equilibration: Shake the mixture at 800 rpm for 60 minutes at a strictly controlled 25°C.

  • Phase Separation (Critical Step): Centrifuge the plates at 10,000 x g for 15 minutes.

    • Causality: Simple gravity separation leaves microscopic octanol droplets suspended in the aqueous phase. Because octanol heavily concentrates lipophilic compounds, even a 0.1% microemulsion contamination in the aqueous layer will artificially collapse the measured LogD. High-speed centrifugation breaks these emulsions.

  • Quantification: Carefully aspirate aliquots from both the octanol and aqueous layers. Analyze via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD = Log₁₀(AUC_octanol / AUC_buffer).

LogD_Workflow Prep Phase Preparation (Octanol/Buffer pH 7.4) Spike Compound Spiking (10 mM DMSO stock) Prep->Spike Equil Equilibration (Shake 60 min, 25°C) Spike->Equil Sep Phase Separation (Centrifugation) Equil->Sep Quant LC-MS/MS Quantification Sep->Quant

Figure 2: Self-validating shake-flask workflow for LogD determination via LC-MS/MS.

Protocol B: Kinetic Aqueous Solubility Profiling via Nephelometry

Thermodynamic solubility assays require 24–48 hours of equilibration. Kinetic solubility provides rapid, physiologically relevant data for early-stage screening, identifying the concentration at which the compound precipitates out of a DMSO-spiked aqueous solution.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.1 mM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO stock into 245 µL of PBS (pH 7.4) in a 96-well UV-transparent plate.

    • Causality: This ensures a constant 2% DMSO concentration across all wells. Maintaining a flat cosolvent ratio normalizes the artificial solubility enhancement provided by DMSO, preventing skewed data at higher compound concentrations.

  • Incubation: Incubate the plate at 37°C for 2 hours to mimic physiological conditions.

  • Nephelometric Detection: Measure light scattering using a microplate reader at 620 nm.

    • Causality: The onset of drug precipitation causes light scattering. The kinetic solubility limit is strictly defined as the highest concentration well before a statistically significant increase in absorbance/scattering is detected relative to a vehicle-only control.

References

  • ACS Chemical Reviews. 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry.[3] URL: [Link]

  • MDPI. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.[4] URL: [Link]

  • PubMed (NIH). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents.[1] URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3)[1] Introduction and Mechanistic Rationale The 1,3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Molecule: 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3)[1]

Introduction and Mechanistic Rationale

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust stability, favorable lipophilicity, and ability to act as a bioisostere for various aromatic rings[2]. Derivatives of 2-amino-1,3,4-thiadiazoles exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[2][3].

The synthesis of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine relies on the dehydrative cyclization of a carboxylic acid with a thiosemicarbazide. While various dehydrating agents like polyphosphate ester (PPE) can be utilized[4][5], Phosphorus oxychloride ( POCl3​ ) remains the industry standard for its high yield and excellent regioselectivity[3]. The POCl3​ acts dually: it activates the cyclopropanecarboxylic acid to facilitate nucleophilic attack by the thiosemicarbazide, and subsequently drives the cyclodehydration of the intermediate to form the aromatic 1,3,4-thiadiazole ring[3].

Experimental Workflow

Workflow R1 Cyclopropanecarboxylic Acid + 4-Methyl-3-thiosemicarbazide R2 POCl3 Addition (Dropwise, 0-5 °C) R1->R2 R3 Cyclodehydration (Chlorobenzene, 60 °C, 2 h) R2->R3 R4 Quenching & Neutralization (Ice water, Na2CO3 to pH 8) R3->R4 R5 Extraction & Purification (EtOAc, Recrystallization) R4->R5 Product 5-Cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine R5->Product

Workflow for POCl3-mediated synthesis of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

Materials and Reagents

Note: All reactions must be performed in a properly ventilated fume hood using appropriate PPE, as POCl3​ is highly reactive and corrosive.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
Cyclopropanecarboxylic acid86.091.0861 mgStarting Material
4-Methyl-3-thiosemicarbazide105.161.01.05 gStarting Material
Phosphorus oxychloride ( POCl3​ )153.332.01.86 mL (3.06 g)Activating/Cyclizing Agent[3]
Chlorobenzene112.56-10 mLSolvent
Sodium Carbonate ( Na2​CO3​ )105.99-As needed (aq. 10%)Neutralization[6]
Ethyl Acetate (EtOAc)88.11-3 x 20 mLExtraction Solvent

Step-by-Step Synthesis Protocol

Step 1: Reaction Assembly and Activation
  • Setup: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Loading: Add cyclopropanecarboxylic acid (861 mg, 10 mmol) and 4-methyl-3-thiosemicarbazide (1.05 g, 10 mmol) to the flask. Suspend the mixture in anhydrous chlorobenzene (10 mL).

  • Activation: Cool the reaction flask to 0–5 °C using an ice-water bath. Slowly add POCl3​ (1.86 mL, 20 mmol) dropwise via syringe over 10 minutes.

    • Causality/Insight: Dropwise addition at low temperature is critical to control the initial exothermic activation of the carboxylic acid and prevent the formation of unwanted side products or degradation of the thiosemicarbazide.

Step 2: Cyclodehydration
  • Heating: Remove the ice bath and gradually heat the reaction mixture to 60 °C using an oil bath. Maintain stirring at this temperature for 2 hours.

    • Causality/Insight: Literature optimization indicates that 60 °C is the ideal temperature for POCl3​ -mediated cyclization of thiosemicarbazides. Decreasing the temperature to 25 °C drastically reduces the yield, while exceeding 80 °C promotes the formation of the desulfurized 1,3,4-oxadiazole byproduct, reducing regioselectivity[3].

Step 3: Quenching and Workup
  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 50 g of crushed ice with vigorous stirring.

    • Causality/Insight: Unreacted POCl3​ reacts violently with water. Pouring the reaction into ice (rather than adding water to the reaction) acts as a massive heat sink, safely hydrolyzing the phosphoryl chlorides into phosphoric and hydrochloric acids.

  • Neutralization: Slowly add a cold 10% aqueous solution of Na2​CO3​ until the pH of the aqueous layer reaches 8.0–8.5[6].

    • Causality/Insight: The target molecule, 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine, contains a basic secondary amine. Neutralization is required to convert the hydrochloride salt (formed during quenching) back into the free base, rendering it soluble in the organic extraction solvent.

Step 4: Extraction and Purification
  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid via recrystallization from ethanol or via silica gel flash chromatography (Eluent: Hexanes/EtOAc) to yield the pure 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine as a solid[6].

Analytical Characterization (Expected)

To validate the structural integrity of the synthesized 1,3,4-thiadiazole[2], the following analytical signatures should be confirmed:

  • LC/MS: [M+H]+ expected at m/z 156.06.

  • 1 H NMR ( CDCl3​ , 400 MHz): Look for the characteristic cyclopropyl protons (a multiplet for the CH around 2.0-2.3 ppm, and multiplets for the CH2​ groups around 0.9-1.2 ppm), a sharp singlet for the N-methyl group (~3.0 ppm), and a broad singlet for the secondary amine N-H (~5.5 ppm, exchangeable with D2​O ).

References

  • [3] Arabian Journal of Chemistry. Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Retrieved from:[Link]

  • [4] ResearchGate. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from: [Link]

  • [6] Der Pharma Chemica. Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Retrieved from: [Link]

  • [5] MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from:[Link]

  • [2] PMC - NIH. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from:[Link]

Sources

Application

how to dissolve 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine for cell culture assays

Application Note: Optimized Dissolution and Handling of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine for In Vitro Cell Culture Assays Executive Summary & Physicochemical Profiling 5-Cyclopropyl-N-methyl-1,3,4-thiadiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Dissolution and Handling of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine for In Vitro Cell Culture Assays

Executive Summary & Physicochemical Profiling

5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3) is a highly versatile heterocyclic building block and bioactive small molecule [1]. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, frequently exhibiting anticancer, anti-inflammatory, and antimicrobial properties by acting as a bioisostere for pyrimidines and oxadiazoles [2].

However, researchers frequently encounter a critical bottleneck when transitioning this compound from chemical synthesis to in vitro biological assays: precipitation upon dilution .

The Causality of Precipitation: The introduction of the lipophilic cyclopropyl group enhances the molecule's target receptor binding affinity and metabolic stability, but it significantly reduces its aqueous solubility. When a highly concentrated Dimethyl Sulfoxide (DMSO) stock solution is diluted directly into an aqueous cell culture medium (e.g., DMEM or RPMI-1640), the sudden shift in the solvent's dielectric constant forces the hydrophobic cyclopropyl moiety out of solution. Furthermore, the planar nature of the thiadiazole ring possesses strong crystal lattice energy, causing the compound to rapidly nucleate and form micro-crystals rather than remaining dispersed [3].

To yield reproducible, artifact-free data, it is imperative to utilize a step-wise, self-validating dissolution strategy that bridges the gap between the organic and aqueous phases.

Pharmacological Context: Why Solubility Matters

Thiadiazole derivatives are frequently evaluated for their ability to inhibit specific kinase pathways (such as PI3K/AKT or ERK), ultimately inducing cell cycle arrest or apoptosis in cancer models [4]. If the compound precipitates in the assay well, the actual bioavailable concentration will be a fraction of the calculated molarity, leading to false-negative results or artificially inflated IC50 values.

Pathway Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase Intracellular Kinase Cascade (e.g., ERK / PI3K) Receptor->Kinase Effect Cell Cycle Arrest / Apoptosis Kinase->Effect Inhibitor 5-Cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine Inhibitor->Kinase

Putative kinase inhibition pathway targeted by 1,3,4-thiadiazole derivatives.

The Self-Validating Dissolution Protocol

To prevent "crashing out" (precipitation) and ensure cellular toxicity is driven by the compound rather than the solvent, follow this three-stage protocol. This method incorporates a self-validation loop to verify solubility before the compound ever touches your cell cultures.

Phase 1: Master Stock Preparation (100% DMSO)
  • Weighing & Solvation: Weigh the lyophilized powder of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine. Dissolve it in anhydrous, sterile-filtered DMSO (cell-culture grade, ≥99.9% purity) to create a 10 mM to 50 mM Master Stock .

  • Acoustic Agitation: Sonicate the vial in a water bath at room temperature for 5–10 minutes. The solution should be completely transparent.

  • Storage: Aliquot into amber vials to prevent photodegradation and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: The "Aqueous Bridge" (Intermediate Dilution)

Do not pipette the 100% DMSO stock directly into the final 96-well plate containing cells.

  • Prepare an intermediate dilution plate using 100% DMSO to create your desired concentration gradient (e.g., 1000x of the final desired concentrations).

  • The Bridge Step: Transfer the 1000x DMSO stocks into a separate tube containing pre-warmed (37°C) complete culture media to create a 10x Intermediate Stock (containing 1% DMSO).

  • Self-Validation Step: Immediately measure the Optical Density (OD) at 600 nm of this 10x intermediate stock. A sudden spike in absorbance compared to a media-only blank indicates light scattering from micro-crystals. If OD600 > 0.05 above baseline, precipitation has occurred, and a co-solvent (like 0.1% Tween-80) must be utilized.

Phase 3: Final Assay Integration
  • Transfer 10 µL of the 10x Intermediate Stock into 90 µL of media already present in the cell culture wells.

  • This yields a 1x Final Concentration with a maximum final DMSO concentration of 0.1% , which is universally tolerated by most mammalian cell lines (e.g., HepG2, A549, HeLa) without inducing baseline solvent toxicity [4].

Workflow A Powder (CAS: 1225737-22-3) B Master Stock (10-50 mM in 100% DMSO) A->B C Serial Dilution (1000x in 100% DMSO) B->C D Intermediate Mix (10x in Media + 1% DMSO) C->D Pre-warm Media E Final Assay Well (1x in Media + 0.1% DMSO) D->E Self-Validation (OD600)

Step-by-step dissolution workflow to prevent aqueous precipitation of thiadiazoles.

Quantitative Optimization: Solvent Tolerance vs. Solubility

To assist in experimental design, the following table summarizes the causal relationship between final DMSO concentration, compound solubility, and baseline cellular viability. Maintaining the final DMSO concentration at ≤0.1% is the gold standard for maintaining the integrity of cytotoxicity assays.

Final DMSO Concentration (%)Compound Solubility Status (Visual/OD600)Baseline Cell Viability (HepG2 / A549)Recommendation for 1,3,4-Thiadiazole Assays
0.01% High risk of precipitation at high doses99% - 100%Use only for highly potent derivatives (IC50 < 10 nM).
0.1% Optimal dispersion 98% - 100% Gold Standard. Balances solubility and cell health.
0.5% Complete solvation90% - 95%Acceptable for short-term assays (<24h); requires vehicle control.
1.0% Complete solvation75% - 85%Not Recommended. Solvent toxicity confounds IC50 data.
>2.0% Complete solvation< 50% (Cytotoxic)Invalidates assay. DMSO induces apoptosis independently.

Note: All experimental wells must be compared against a "Vehicle Control" well containing the exact same final percentage of DMSO without the active compound.

References

  • Thiadiazoles and Their Properties: Synthesis and Biological Applications Source: International Society for Research in Education and Science (ISRES) URL:[Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents Source: RSC Advances, Royal Society of Chemistry URL:[Link]

Method

Application Note: NMR Spectroscopy Characterization of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Spectral Assignment Guide Introduction and Chemical Context As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Spectral Assignment Guide

Introduction and Chemical Context

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic scaffolds like 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3)[1] in drug discovery and agrochemical pipelines. The 1,3,4-thiadiazole core provides robust metabolic stability and excellent hydrogen-bonding capabilities, while the cyclopropyl and N-methylamine substituents dictate the molecule's lipophilicity and target-binding orientation.

Accurate structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy is critical for quality control, batch-to-batch consistency, and downstream functional assays. This application note details a comprehensive, self-validating 1D and 2D NMR protocol designed to unequivocally assign the proton and carbon resonances of this specific thiadiazole derivative.

Experimental Design & Causality

Solvent Selection: The Role of DMSO- d6​

Selecting the correct deuterated solvent is the most critical first step. Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the optimal solvent for this compound.

  • Causality: The polarity of the 1,3,4-thiadiazole ring and the secondary amine (-NH-) necessitates a highly polar solvent to ensure complete dissolution. More importantly, DMSO- d6​ strongly hydrogen-bonds with the -NH- proton, drastically slowing down its chemical exchange rate with residual water. This allows the -NH- signal to be observed as a distinct multiplet and preserves the scalar coupling ( 3J ) between the -NH- and the N-CH 3​ protons, which is an indispensable feature for confirming the secondary amine structure.

Protocol: Sample Preparation and Acquisition

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to:

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of the 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine analyte.

  • Dissolve the compound in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulates or air bubbles are present in the active acquisition volume.

Step 2: Spectrometer Setup

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Allow the sample to equilibrate to a standard probe temperature of 298 K for exactly 5 minutes. Reasoning: Temperature fluctuations cause convection currents that degrade peak line shape and resolution.

  • Perform automated or manual tuning and matching (TMA) for both the 1 H and 13 C channels.

  • Lock the spectrometer to the deuterium signal of DMSO- d6​ and perform gradient shimming until the TMS signal exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

Step 3: Data Acquisition

  • 1 H NMR: Acquire 16–32 scans with a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • 13 C NMR: Acquire 1024–2048 scans using a power-gated broadband proton decoupling sequence (e.g., zgpg30), a spectral width of 250 ppm, and a D1 of 2.0 seconds.

Spectral Assignments and Logic

1 H NMR Interpretation

The 1 H NMR spectrum of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine displays three distinct regions:

  • Heteroatom Region (> 7.0 ppm): The secondary amine proton (-NH-) appears as a broad signal around 7.80 ppm. Due to the slow exchange in DMSO- d6​ , this signal resolves into a broad quartet due to 3J coupling with the adjacent methyl group.

  • Aliphatic N-Methyl Region (~ 2.8 ppm): The N-CH 3​ protons appear as a doublet at approximately 2.85 ppm ( J≈4.5 Hz) due to the aforementioned coupling with the -NH- proton.

  • Cyclopropyl Region (< 2.5 ppm): The highly strained cyclopropyl ring exhibits unique shielding effects due to the diamagnetic anisotropy of its C-C bonds[2]. The methine proton (-CH-) attached to the thiadiazole ring resonates as a multiplet around 2.25 ppm. The four methylene protons (-CH 2​ -) are diastereotopic and typically appear as two distinct multiplets around 1.10 ppm and 0.95 ppm.

13 C NMR Interpretation

The 13 C NMR spectrum confirms the carbon skeleton:

  • Thiadiazole Core: 1,3,4-thiadiazole carbons are highly deshielded[3]. C2 (attached to the amine) typically resonates at ~168.5 ppm, while C5 (attached to the cyclopropyl group) resonates at ~159.2 ppm[4].

  • N-Methyl Carbon: Appears at ~31.5 ppm, characteristic of a methyl group attached to an electronegative nitrogen atom.

  • Cyclopropyl Carbons: The methine carbon appears at ~12.0 ppm, and the equivalent methylene carbons appear at ~8.5 ppm. These unusually upfield chemical shifts are a hallmark of the cyclopropyl ring[2].

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.80Broad Quartet (bq)1H~ 4.5-NH -
2.85Doublet (d)3H4.5-NH-CH 3​
2.25Multiplet (m)1H-Cyclopropyl -CH -
1.10Multiplet (m)2H-Cyclopropyl -CH 2​
  • (trans)
0.95Multiplet (m)2H-Cyclopropyl -CH 2​
  • (cis)
  • Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

    Chemical Shift ( δ , ppm)TypeAssignment
    168.5Quaternary (C)Thiadiazole C 2 (-NH-CH 3​ attached)
    159.2Quaternary (C)Thiadiazole C 5 (Cyclopropyl attached)
    31.5Primary (CH 3​ )N-C H 3​
    12.0Tertiary (CH)Cyclopropyl -C H-
    8.5Secondary (CH 2​ )Cyclopropyl -C H 2​
    • (2 carbons)

    2D NMR Workflow and Visualization

    To ensure absolute structural validation, 2D NMR techniques are employed to bridge the 1D assignments into a cohesive molecular map.

    • COSY (Correlation Spectroscopy): Validates the spin system within the cyclopropyl ring by showing cross-peaks between the methine proton (2.25 ppm) and the methylene protons (1.10, 0.95 ppm). It also confirms the -NH- to N-CH 3​ connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons, differentiating the cyclopropyl CH from the CH 2​ groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary thiadiazole carbons. The N-CH 3​ protons (2.85 ppm) will show a strong 3JCH​ correlation to C2 (168.5 ppm), while the cyclopropyl methine proton (2.25 ppm) will show a 2JCH​ correlation to C5 (159.2 ppm).

    NMR_Workflow A Sample Preparation (DMSO-d6, TMS) B 1D 1H NMR Acquisition (Identify NH, N-CH3, Cyclopropyl) A->B C 1D 13C NMR Acquisition (Identify C2, C5, Aliphatic Carbons) A->C D 2D COSY (Cyclopropyl CH-CH2 Coupling) B->D E 2D HSQC (Direct C-H Mapping) B->E F 2D HMBC (Long-range C-H to Core) B->F C->E C->F G Final Structural Validation D->G E->G F->G

    NMR Structural Elucidation Workflow for 1,3,4-Thiadiazole Derivatives.

    References

    • Title: Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Source: National Institutes of Health (PMC) URL: [Link]

    • Title: Iodine-Mediated Synthesis of Indolyl-1,3,4-thiadiazole Amine Derivatives; Their DFT Analysis Source: The Royal Society of Chemistry (RSC Advances) URL: [Link]

    • Title: Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Source: Defense Technical Information Center (DTIC) URL: [Link]

    Sources

    Application

    Application Notes and Protocols for the Utilization of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine in Drug Discovery

    Introduction: A Privileged Scaffold for Modern Medicinal Chemistry The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, antimi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

    The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This five-membered heterocycle acts as a bioisostere for other key structures in biological systems and possesses favorable characteristics for drug design, such as metabolic stability and the ability to engage in crucial hydrogen bonding interactions.[4] The incorporation of a cyclopropyl group further enhances the therapeutic potential of molecules. This small, strained ring system is not merely a lipophilic substituent but a strategic tool to improve potency, modulate metabolic stability, and constrain molecular conformation to favor binding with biological targets.[5][6][7]

    This guide provides a comprehensive overview of the application of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine as a versatile precursor in drug discovery campaigns. We will delve into its synthesis, its strategic advantages, and provide detailed protocols for its derivatization and subsequent biological evaluation, with a particular focus on the development of novel anticancer agents.

    The Strategic Advantage of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    The selection of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine as a starting point for a drug discovery program is underpinned by several key scientific principles:

    • The 1,3,4-Thiadiazole Core: This heterocyclic system is a well-established pharmacophore. Its mesoionic character allows for enhanced cell membrane permeability and strong interactions with biological targets, potentially leading to high efficacy and selectivity.[8] Derivatives of 2-amino-1,3,4-thiadiazole are particularly noted for their broad spectrum of biological activities.[9]

    • The Cyclopropyl Moiety: The cyclopropyl group is a valuable addition to drug candidates. Its rigid structure can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to target proteins.[6][10] Furthermore, the carbon-hydrogen bonds within the cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes and improving the pharmacokinetic profile of the drug candidate.[5][11]

    • The N-methyl Group: The presence of a methyl group on the exocyclic amine provides a handle for further chemical modification while also potentially influencing the compound's solubility and electronic properties.

    Synthesis of the Precursor: 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    The synthesis of the title precursor can be achieved through a multi-step process, beginning with commercially available starting materials. The following protocol outlines a general and reliable synthetic route.

    Protocol 1: Synthesis of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    Materials:

    • Cyclopropanecarboxylic acid

    • Thionyl chloride

    • Thiosemicarbazide

    • Phosphorus oxychloride

    • Methyl iodide

    • Sodium hydride

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Dichloromethane (DCM)

    • Sodium bicarbonate

    • Magnesium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate/Hexanes solvent system

    Procedure:

    • Synthesis of Cyclopropanecarbonyl chloride: In a round-bottom flask, add cyclopropanecarboxylic acid and an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude cyclopropanecarbonyl chloride.

    • Synthesis of 1-(Cyclopropylcarbonyl)thiosemicarbazide: Dissolve thiosemicarbazide in anhydrous THF. Cool the solution to 0°C in an ice bath. Slowly add the crude cyclopropanecarbonyl chloride to the solution with constant stirring. Let the reaction proceed at room temperature for 4 hours. Filter the resulting precipitate and wash with cold THF to yield 1-(cyclopropylcarbonyl)thiosemicarbazide.

    • Synthesis of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine: To the 1-(cyclopropylcarbonyl)thiosemicarbazide, add an excess of phosphorus oxychloride. Heat the mixture at 80°C for 3 hours. After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to give 5-cyclopropyl-1,3,4-thiadiazol-2-amine.

    • N-methylation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension to 0°C. Add a solution of 5-cyclopropyl-1,3,4-thiadiazol-2-amine in anhydrous THF dropwise. Stir the mixture for 30 minutes at 0°C. Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

    Table 1: Characterization Data for 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    PropertyValue
    Molecular FormulaC₆H₉N₃S
    Molecular Weight155.22 g/mol
    AppearanceOff-white to pale yellow solid
    ¹H NMR (CDCl₃, 400 MHz)δ 3.15 (s, 3H), 2.10-2.00 (m, 1H), 1.20-1.10 (m, 2H), 1.00-0.90 (m, 2H)
    ¹³C NMR (CDCl₃, 100 MHz)δ 170.2, 165.8, 32.5, 9.8, 7.5
    Mass Spec (ESI+)m/z 156.05 [M+H]⁺

    Application in Drug Discovery: A Lead Generation Workflow

    5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine is an excellent starting point for the generation of a library of diverse compounds for high-throughput screening. The exocyclic secondary amine provides a reactive handle for a variety of chemical transformations.

    G cluster_0 Precursor Stage cluster_1 Library Synthesis cluster_2 Screening & Optimization precursor 5-Cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine acylation Acylation (Acid Chlorides, Anhydrides) precursor->acylation Derivatization sulfonylation Sulfonylation (Sulfonyl Chlorides) precursor->sulfonylation Derivatization alkylation Reductive Amination (Aldehydes, NaBH(OAc)₃) precursor->alkylation Derivatization urea_formation Urea/Thiourea Formation (Isocyanates, Isothiocyanates) precursor->urea_formation Derivatization library Diverse Chemical Library acylation->library sulfonylation->library alkylation->library urea_formation->library hts High-Throughput Screening (e.g., Cancer Cell Lines) library->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

    Caption: Drug discovery workflow using the precursor.

    Protocol 2: Parallel Synthesis of an Amide Library

    This protocol describes the parallel synthesis of an amide library from 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine using a 96-well plate format.

    Materials:

    • 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    • A diverse set of 96 carboxylic acid chlorides

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • 96-well reaction block

    • Multi-channel pipette

    Procedure:

    • Prepare a stock solution of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine in anhydrous DCM (e.g., 0.1 M).

    • Prepare stock solutions of the 96 different acid chlorides in anhydrous DCM (e.g., 0.12 M).

    • Prepare a stock solution of TEA or DIPEA in anhydrous DCM (e.g., 0.3 M).

    • To each well of the 96-well reaction block, add 100 µL of the precursor stock solution (0.01 mmol).

    • Add 100 µL of the respective acid chloride stock solution to each well (0.012 mmol).

    • Add 100 µL of the base stock solution to each well (0.03 mmol).

    • Seal the reaction block and shake at room temperature for 12-18 hours.

    • After the reaction is complete, quench by adding 100 µL of water to each well.

    • Evaporate the DCM under a stream of nitrogen.

    • Extract the products by adding ethyl acetate and water to each well. After mixing, aspirate the aqueous layer. Repeat the wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer in each well by adding anhydrous sodium sulfate.

    • Transfer the supernatant to a new 96-well plate for analysis and screening.

    Application in Anticancer Drug Discovery: Targeting Kinase Pathways

    Many 1,3,4-thiadiazole derivatives have shown potent anticancer activity, often through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[12][13][14] The following section outlines a protocol for evaluating a library of derivatives for their ability to inhibit a specific kinase and induce apoptosis in cancer cells.

    G cluster_pathway Generic Kinase-Mediated Proliferation Pathway cluster_inhibition Inhibition Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) Kinase_Cascade->Transcription_Factors Activates Survival Inhibition of Apoptosis Kinase_Cascade->Survival Cell_Cycle Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle Inhibitor 5-Cyclopropyl-1,3,4-thiadiazole Derivative Inhibitor->Receptor Inhibits Inhibitor->Kinase_Cascade Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces

    Sources

    Method

    Preclinical In Vivo Dosing Guidelines for 5-Cyclopropyl-N-Methyl-1,3,4-Thiadiazol-2-Amine Scaffolds

    Executive Summary & Scientific Rationale 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CMTA) is a highly privileged building block and pharmacophore in modern medicinal chemistry. The 1,3,4-thiadiazole ring system is...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Scientific Rationale

    5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CMTA) is a highly privileged building block and pharmacophore in modern medicinal chemistry. The 1,3,4-thiadiazole ring system is characterized by its mesoionic nature, which imparts significant in vivo stability and membrane permeability, leading to highly favorable oral bioavailability[1]. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated profound in vivo efficacy across multiple therapeutic areas, most notably as anti-inflammatory agents targeting mPGES-1[2], P2X7 receptors[3], and PPARδ[4].

    This Application Note provides a comprehensive, self-validating framework for the preclinical in vivo evaluation of CMTA-derived small molecules.

    Workflow A 1. Formulation Optimization (Vehicle Selection) B 2. Pharmacokinetics (IV/PO Profiling) A->B C 3. MTD & Toxicity (Dose Escalation) B->C D 4. In Vivo Efficacy (Disease Modeling) C->D

    Figure 1: Sequential workflow for the preclinical in vivo evaluation of thiadiazole derivatives.

    Physicochemical Properties & Formulation Strategy

    The Causality of Formulation: The cyclopropyl group adds necessary lipophilicity to the molecule, while the secondary amine provides a site for potential salt formation (e.g., hydrochloride salts). However, the planar nature of the thiadiazole core often induces strong π-π crystal lattice stacking, resulting in poor aqueous solubility. Therefore, standard saline is insufficient for in vivo dosing. Co-solvents (like DMSO or PEG400) are required to disrupt the crystal lattice, while surfactants (like Tween 80 or Solutol HS15) maintain the compound in solution or stable suspension upon dilution in aqueous biological fluids.

    Table 1: Recommended In Vivo Formulation Strategies
    RouteVehicle CompositionPreparation MethodRationale
    Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% SalineDissolve API in DMSO, add Solutol, heat to 37°C, slowly add Saline.Minimizes precipitation risk in blood; Solutol acts as a safe surfactant for IV.
    Per Os (PO) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterSuspend API in Tween 80, gradually add 0.5% MC solution while homogenizing.Ideal for suspension dosing; Tween 80 wets the hydrophobic thiadiazole core.
    Intraperitoneal (IP) 10% PEG400 + 5% Tween 80 + 85% SalineDissolve API in PEG400/Tween 80 mixture, vortex, add Saline.Balances solubility and peritoneal tolerability; prevents local tissue necrosis.

    Pharmacokinetic (PK) Profiling Protocol

    To establish the bioavailability (F%) and half-life (t1/2) of CMTA derivatives, a rigorous PK profile must be generated.

    Step-by-Step Methodology
    • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. IV cohorts may remain fed.

    • Dosing: Administer the IV formulation via the lateral tail vein at 2 mg/kg (dose volume: 5 mL/kg). Administer the PO formulation via oral gavage at 10 mg/kg (dose volume: 10 mL/kg).

    • Blood Collection: Collect 50 µL of blood via the submandibular vein into K2EDTA tubes according to the schedule in Table 2.

    • Plasma Extraction: Centrifuge blood at 4,000 x g for 10 min at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • LC-MS/MS Analysis: Quantify the analyte using a validated MRM (Multiple Reaction Monitoring) method.

    Table 2: Standard Pharmacokinetic Sampling Schedule (Mice)
    Time PointIV Route (2 mg/kg)PO Route (10 mg/kg)Physiological Purpose
    Pre-dose XXBaseline endogenous interference check
    5 min XCmax estimation for IV
    15 min XXDistribution phase / Early absorption
    30 min XXTmax estimation for PO
    1 hr XXElimination phase onset
    2 hr XXHalf-life calculation
    8 hr XXTerminal elimination phase
    24 hr XXWashout verification

    Self-Validation Checkpoint: Always include a vehicle-dosed control group to establish the LC-MS/MS baseline and rule out matrix ionization suppression effects caused by excipients like PEG400 or Tween 80.

    Maximum Tolerated Dose (MTD) Determination

    Before initiating efficacy models, the therapeutic window must be defined to ensure observed effects are not artifacts of systemic toxicity.

    Step-by-Step Methodology
    • Baseline Assessment: Weigh all mice and assess baseline clinical scores (posture, coat condition, activity).

    • Single Ascending Dose (SAD): Administer the test article via the intended therapeutic route starting at a conservative 10 mg/kg.

    • Observation Window: Monitor continuously for the first 2 hours post-dose, then at 4, 8, and 24 hours.

    • Dose Escalation: If no adverse clinical signs (e.g., tremors, lethargy) are observed after 48 hours, escalate the dose to 30 mg/kg, then 100 mg/kg in naive cohorts.

    Self-Validation Checkpoint: Body weight is the ultimate objective metric of tolerability. A weight loss of >20% from baseline automatically invalidates the dose level as "tolerated", triggering a mandatory dose de-escalation.

    In Vivo Efficacy Modeling (Anti-Inflammatory Pathway)

    Thiadiazole derivatives frequently exhibit potent anti-inflammatory properties by targeting the arachidonic acid cascade, specifically acting as microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors[2]. To evaluate the in vivo efficacy of CMTA-derived candidates, the Carrageenan-Induced Paw Edema model is the industry standard.

    Mechanism Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) AA Arachidonic Acid Stimulus->AA COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Inflammation & Pain) mPGES1->PGE2 Thiadiazole 5-cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine (Pharmacophore) Thiadiazole->mPGES1 Inhibits

    Figure 2: Putative inhibitory mechanism of 1,3,4-thiadiazole derivatives on the PGE2 pathway.

    Step-by-Step Methodology
    • Pre-treatment: Administer the CMTA-derivative (e.g., 10-30 mg/kg PO), Vehicle (Negative Control), or Indomethacin (5 mg/kg PO, Positive Control) 1 hour prior to the inflammatory insult.

    • Inflammatory Insult: Inject 50 µL of a 1% (w/v) λ-carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

    • Plethysmometry: Measure paw volume using a water displacement plethysmometer at 0 (baseline), 1, 2, 4, and 6 hours post-injection.

    • Data Analysis: Calculate the percentage of edema inhibition relative to the vehicle control.

    Self-Validation Checkpoint: The assay is only considered valid if the Indomethacin positive control achieves at least a 40% reduction in paw edema at the 4-hour peak. Failure to achieve this indicates a failure in the carrageenan preparation or plethysmometer calibration.

    Sources

    Application

    Application Note: Catalytic Strategies for the Efficient Synthesis of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    Introduction and Mechanistic Rationale The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for oxadiazoles and pyrimidines to improve metabolic stabil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Mechanistic Rationale

    The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for oxadiazoles and pyrimidines to improve metabolic stability, lipophilicity, and target binding affinity[1]. Specifically, 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine is a highly valuable building block in the development of novel therapeutics, including anti-inflammatory agents and kinase inhibitors[2].

    The construction of this specific heterocycle relies on the dehydrative cyclocondensation of cyclopropanecarboxylic acid and 4-methylthiosemicarbazide. The choice of catalyst dictates the reaction's efficiency, regioselectivity, and environmental footprint. The synthesis proceeds via a two-step cascade:

    • Acylation: The carboxylic acid is activated by the catalyst, facilitating nucleophilic attack by the terminal hydrazine nitrogen (N1) of 4-methylthiosemicarbazide to form an N-acylthiosemicarbazide intermediate.

    • Cyclodehydration: The catalyst promotes the intramolecular nucleophilic attack of the thione sulfur onto the activated carbonyl carbon, followed by the elimination of water to yield the aromatic 1,3,4-thiadiazole ring[3].

    SynthesisPathway A Cyclopropanecarboxylic Acid + 4-Methylthiosemicarbazide B 1-(Cyclopropanecarbonyl)- 4-methylthiosemicarbazide (Acylated Intermediate) A->B Electrophilic Activation (POCl3, PCl5, or PPE) - H2O / - HCl C 5-Cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine B->C Cyclodehydration (Intramolecular S-attack) - H2O

    Reaction pathway for the catalytic synthesis of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

    Catalyst Selection: Causality and Performance

    Phosphorus Oxychloride (POCl₃): The Gold Standard

    4 acts as both a chlorinating agent (converting the acid to a highly electrophilic acid chloride in situ) and a powerful dehydrating agent[4]. It provides excellent yields and rapid reaction times. However, its corrosive nature and the generation of phosphate waste present scale-up challenges.

    Polyphosphate Ester (PPE) & Solid-State PCl₅: Green Alternatives

    To mitigate the hazards of POCl₃, 3 can be employed as a milder, low-toxicity dehydrating agent that allows for one-pot synthesis without harsh chlorinated byproducts[3]. Alternatively,5 offers a solvent-free route, significantly reducing reaction times and environmental impact while maintaining high yields[5].

    Quantitative Data: Catalyst Performance Comparison
    CatalystReaction PhaseTemp (°C)Time (h)Yield (%)Environmental Impact
    POCl₃ Liquid (Neat)75–903–585–92High (Corrosive, toxic waste)
    PCl₅ Solid (Grinding)20–250.5–1>90Low (Solvent-free, atom economic)
    PPE Liquid (Solvent)908–1275–85Medium (Low toxicity, reusable)

    Step-by-Step Experimental Protocols

    Protocol A: POCl₃-Mediated Synthesis (Conventional High-Yield Route)

    This protocol utilizes POCl₃ to drive both the acylation and the thermodynamically demanding cyclodehydration steps[4].

    Self-Validating Workflow:

    • Reagent Charging: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 4-methylthiosemicarbazide (1.0 equiv) and cyclopropanecarboxylic acid (1.1 equiv).

      • Causality: A slight excess of the carboxylic acid ensures complete consumption of the thiosemicarbazide, which is typically the more expensive and sterically hindered reagent.

    • Catalyst Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add POCl₃ (3.0–5.0 equiv) dropwise.

      • Causality: The initial formation of the acid chloride and the phosphorodichloridate leaving group is highly exothermic. Strict temperature control prevents the thermal degradation of the thiosemicarbazide precursor.

    • Thermal Cyclization: Gradually warm the reaction mixture to room temperature, then heat to 75–90 °C for 3–5 hours.

      • Causality: While acylation occurs at lower temperatures, the subsequent cyclodehydration step requires significant thermal energy to drive the intramolecular nucleophilic attack of the sulfur atom and the elimination of water. Monitor via TLC (Ethyl Acetate/Hexane 1:1) until the intermediate spot disappears.

    • Quenching: Upon completion, cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring.

      • Causality: This safely quenches the unreacted POCl₃, hydrolyzing it into water-soluble phosphoric and hydrochloric acids.

    • Isolation (Critical Step): Carefully adjust the pH of the aqueous mixture to 8.0–8.5 using a 10% aqueous NaOH or KOH solution.

      • Causality: The 1,3,4-thiadiazol-2-amine product exists as a highly water-soluble hydrochloride salt in the acidic quench mixture. Neutralization deprotonates the amine, precipitating the free base out of the aqueous phase[6].

    • Purification: Filter the precipitate, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield the pure 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

    Workflow Step1 1. Reagent Mixing (Acid + Thiosemicarbazide) Step2 2. Catalyst Addition (POCl3 at 0-5°C) Step1->Step2 Step3 3. Thermal Cyclization (75-90°C, 3-5h) Step2->Step3 Step4 4. Ice Quench (Hydrolyze excess POCl3) Step3->Step4 Step5 5. pH Adjustment (NaOH to pH 8.0-8.5) Step4->Step5 Step6 6. Isolation (Filtration & Recrystallization) Step5->Step6

    Step-by-step experimental workflow for the POCl3-mediated synthesis of the 1,3,4-thiadiazole core.

    Protocol B: Solid-State PCl₅-Mediated Synthesis (Eco-Friendly Route)

    This method leverages mechanochemistry to eliminate bulk solvents and reduce thermal degradation[5].

    • Mechanochemical Activation: In a dry agate mortar, combine 4-methylthiosemicarbazide (1.0 equiv), cyclopropanecarboxylic acid (1.1 equiv), and PCl₅ (1.1 equiv).

      • Causality: PCl₅ acts as a highly efficient solid-state chlorinating/dehydrating catalyst. Using near-stoichiometric amounts minimizes toxic waste compared to solvent-volume POCl₃.

    • Grinding: Grind the mixture uniformly at room temperature for 30–60 minutes.

      • Causality: Mechanical grinding (tribochemistry) forces the solid particles into intimate contact, overcoming the activation energy barrier without the need for bulk solvents or external heating.

    • Aqueous Suspension & Neutralization: Allow the crude mixture to stand for 10 minutes, then suspend it in distilled water. Add an alkaline solution (e.g., Na₂CO₃ or NaOH) until the pH reaches 8.0–8.2.

      • Causality: Similar to Protocol A, this neutralizes the generated HCl and precipitates the 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine free base.

    • Recovery: Filter, dry the filter cake, and recrystallize. Yields via this method frequently exceed 90%, benefiting from the lack of solvent-induced side reactions[5].

    References

    • Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry. 4

    • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. 1

    • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. 3

    • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents. 5

    • Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. 6

    • 2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine (Referencing N-benzyl-5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine). EvitaChem. 2

    Sources

    Method

    Application Note: Synthesis and HTS Preparation of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    Executive Summary 1,3,4-thiadiazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. The compound 5-cyclopropyl-N-meth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    1,3,4-thiadiazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. The compound 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine serves as a highly versatile building block and screening hit candidate. Preparing this compound for High-Throughput Screening (HTS) requires a seamless integration of robust chemical synthesis, high-fidelity purification, and stringent compound management. This protocol details the end-to-end workflow, emphasizing the mechanistic causality behind experimental choices to ensure the generation of reproducible, artifact-free biological data.

    Chemical Synthesis & Purification

    Mechanistic Rationale

    The synthesis of the 1,3,4-thiadiazole core relies on a dehydrative cyclization pathway. While standard protocols for the primary amine utilize thiosemicarbazide, synthesizing the N-methyl derivative requires the direct substitution of 4-methylthiosemicarbazide to prevent the need for a secondary methylation step, which often yields a mixture of regioisomers.

    Phosphorus oxychloride (POCl₃) is utilized dually as a solvent and a potent dehydrating agent. It activates the carboxylic acid of cyclopropanecarboxylic acid by forming an acyl chloride intermediate. This lowers the activation energy for nucleophilic attack by the hydrazine moiety of 4-methylthiosemicarbazide, which is subsequently followed by1[1].

    Step-by-Step Synthesis Protocol
    • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine cyclopropanecarboxylic acid (1.0 eq) and 4-methylthiosemicarbazide (1.0 eq).

    • Activation: Slowly add POCl₃ (2.5 eq) dropwise. Causality: The addition is highly exothermic due to the rapid formation of the activated intermediate; dropwise addition controls the reaction temperature and prevents runaway side reactions.

    • Cyclization: Heat the mixture to 75°C and stir for 2.5 hours to drive the cyclization forward[1].

    • Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice. Causality: Ice safely quenches unreacted POCl₃ into phosphoric acid and HCl, preventing product degradation.

    • Neutralization: Adjust the pH to 7–8 using saturated aqueous NaOH at 0°C. Causality: Neutralizing at 0°C prevents the base-catalyzed hydrolysis of the newly formed thiadiazole ring while converting the protonated thiadiazolium salt into the free base, enabling organic extraction[1].

    • Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

    High-Throughput Purification (The "DMSO Slug" Method)

    Crude lipophilic compounds often precipitate in the aqueous mobile phases of preparative LC-MS systems, clogging lines and ruining purification runs. To ensure a self-validating and robust purification, we employ the 2[2].

    • Dissolve the crude extract in 1.0 mL of neat DMSO.

    • During injection, bracket the sample with 50 µL of air and 50 µL of neat DMSO[2].

    • Causality: This "sandwich" prevents the concentrated sample from directly interacting with the residual aqueous solvent in the flow path, maintaining absolute solubility until the sample reaches the stationary phase[2].

    • Collect fractions via mass-directed triggering (targeting the exact mass of the compound) and dry the pure fractions in a rotary evaporator[2].

    HTS Library Formatting & Compound Management

    Hydration Control and DMSO Stock Preparation

    Anhydrous DMSO is the universal solvent for HTS libraries due to its broad solubilizing power. However, DMSO is highly hygroscopic.3[3], leading to irreproducible biological data.

    • Solubilization: Dissolve the purified powder (>95% purity) in anhydrous DMSO to yield a standardized 10 mM stock solution.

    • Storage: Store the stock in barcoded vials within nitrogen-purged storage pods at -20°C. Causality: The inert, 4[4] and maintaining the molarity of the solution over long-term screening campaigns[3].

    Acoustic Dispensing and qHTS Formatting

    For quantitative HTS (qHTS), where5[5], precise liquid handling is critical.

    • Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of the 10 mM stock directly into 1536-well assay plates. Acoustic dispensing eliminates physical tip carryover and cross-contamination.

    • Titration: Perform inter-plate titrations by dispensing varying volumes to create a dose-response curve without intermediate dilution steps[5].

    • Assay Ready: Back-fill the wells with assay buffer to achieve a6[6].

    Assay Validation (Dry-Run)

    Before committing the compound to a full library screen, validate the protocol using a self-validating pilot screen. Calculate the Z'-factor using positive and negative controls. The6[6], ensuring the assay's dynamic range is statistically robust enough to distinguish true hits from background noise.

    Quantitative Data Summaries

    Table 1: Chemical Synthesis & Purification Metrics

    ParameterSpecification / ReagentMechanistic Rationale
    Starting Materials Cyclopropanecarboxylic acid, 4-methylthiosemicarbazideDirect precursors to avoid secondary methylation isomer mixtures.
    Dehydrating Agent POCl₃ (2.5 eq)Activates carboxylic acid and drives the dehydrative ring closure.
    Reaction Conditions 75°C for 2.5 hoursProvides optimal thermal kinetics for complete cyclization.
    Purification Method Mass-directed Prep-LC/MSEnsures >95% purity, a strict prerequisite for HTS integrity.
    Injection Protocol "DMSO Slug" (50 µL DMSO/Air)Prevents in-line precipitation of the lipophilic crude extract.

    Table 2: HTS Plating and Assay Parameters

    ParameterSpecificationMechanistic Rationale
    Stock Concentration 10 mM in Anhydrous DMSOStandardized concentration for broad compound solubility.
    Storage Environment -20°C, Nitrogen-purgedPrevents hygroscopic DMSO hydration and concentration shifts.
    Dispensing Tech Acoustic Liquid HandlingEnables nanoliter precision without physical tip carryover.
    Plate Format 1536-wellMaximizes throughput and minimizes assay reagent volume.
    Validation Metric Z'-factor > 0.5Statistically validates assay robustness prior to full screening.

    Workflow Visualizations

    Synthesis_Workflow A Cyclopropanecarboxylic Acid + 4-Methylthiosemicarbazide B POCl3 Addition (Dehydrating Agent) A->B C Cyclization (75°C, 2.5 hours) B->C D Quench & Neutralization (Ice Water, NaOH to pH 7-8) C->D E Crude Extraction (Ethyl Acetate) D->E F Prep-LC/MS Purification ('DMSO Slug' Method) E->F G Pure 5-cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine F->G

    Chemical synthesis and prep-LC/MS purification workflow for the target 1,3,4-thiadiazole.

    HTS_Formatting S1 Dry Powder (Barcoded Vial) S2 10 mM DMSO Stock (Anhydrous) S1->S2 S3 Nitrogen-Purged Storage (-20°C, Hydration Control) S2->S3 S4 Acoustic Dispensing (Labcyte Echo) S3->S4 S5 1536-Well Assay Plates (qHTS Titration) S4->S5 S6 Pilot Screen Validation (Z'-factor > 0.5) S5->S6

    HTS library preparation workflow emphasizing hydration control and acoustic dispensing.

    References

    • Development of a Custom High-Throughput Preparative Liquid Chromatography/Mass Spectrometer Platform for the Preparative Purification and Analytical Analysis of Compound Libraries - ACS Publications.2

    • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - NIH. 1

    • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. 6

    • HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed - NIH. 3

    • Compound Management for Quantitative High-Throughput Screening - PMC - NIH. 5

    • KU-HTS Compound Libraries | High Throughput Screening Laboratory - University of Kansas. 4

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    Welcome to the Technical Support Center for the synthesis of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine . This guide is engineered for researchers and drug development professionals seeking to troubleshoot low yield...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine . This guide is engineered for researchers and drug development professionals seeking to troubleshoot low yields, eliminate side reactions, and optimize cyclodehydration workflows.

    Mechanistic Pathway & Workflow

    Understanding the reaction mechanism is the first step in troubleshooting. The synthesis relies on the condensation of cyclopropanecarboxylic acid (or its acyl chloride) with 4-methyl-3-thiosemicarbazide, followed by a critical cyclodehydration step.

    Workflow N1 Cyclopropanecarboxylic Acid + 4-Methyl-3-thiosemicarbazide N2 Acylation Intermediate (Acylthiosemicarbazide) N1->N2 Condensation (-H2O) N3 Cyclodehydration (POCl3 or PPE, 80°C) N2->N3 Acidic Catalyst N5 Side Reaction: 1,2,4-Triazole Derivative N2->N5 Alkaline/Neutral Media N4 5-Cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine N3->N4 Ring Closure (-H2O)

    Mechanistic pathway for 1,3,4-thiadiazol-2-amine synthesis highlighting the cyclodehydration step.

    Frequently Asked Questions (FAQs)

    Q1: Why is my yield consistently below 40% when using concentrated sulfuric acid ( H2​SO4​ ) as the cyclizing agent? A1: The causality lies in the structural sensitivity of your starting material. While H2​SO4​ is a standard dehydrating agent for many thiadiazoles, it is a strong oxidizing acid that can cause ring-opening or charring of the highly strained cyclopropyl group. Switching to milder, highly regioselective agents like Phosphorus Oxychloride ( POCl3​ ) or Polyphosphate Ester (PPE) prevents cyclopropyl degradation and drives the equilibrium toward the desired thiadiazole ().

    Q2: I am detecting a significant amount of a byproduct with a similar mass. How do I prevent the formation of 1,2,4-triazole derivatives? A2: The formation of 1,2,4-triazole-3-thiones occurs when the nitrogen atom (rather than the sulfur atom) acts as the nucleophile during ring closure. This alternative pathway is heavily favored under alkaline or neutral conditions. To eliminate this, you must maintain strictly acidic conditions during cyclodehydration. POCl3​ facilitates this by forming a highly reactive imidoyl chloride intermediate, which undergoes rapid, stereoelectronically favored intramolecular nucleophilic attack by the sulfur atom, ensuring near-exclusive regioselectivity for the 1,3,4-thiadiazole core ().

    Q3: How can I verify that the acylation intermediate has fully formed before initiating cyclodehydration? A3: Do not rely solely on reaction time. Implement a self-validating LC-MS check. Quench a 0.1 mL aliquot of the reaction mixture in saturated NaHCO3​ and extract with ethyl acetate. The disappearance of the 4-methyl-3-thiosemicarbazide mass peak and the appearance of the [M+H]+ peak for the 1-cyclopropylcarbonyl-4-methylthiosemicarbazide intermediate confirms readiness for the heating phase.

    Quantitative Yield Troubleshooting

    The choice of cyclizing agent drastically impacts both yield and regioselectivity. The table below summarizes expected outcomes based on comparative synthetic methodologies ().

    Cyclizing AgentReaction TempReaction TimeAverage Yield (%)RegioselectivityPrimary Failure Mode
    Conc. H2​SO4​ 90°C4.0 h35 - 45%ModerateCyclopropyl ring degradation / Charring
    SOCl2​ 80°C3.0 h50 - 60%ModerateIncomplete cyclization
    POCl3​ 80°C1.5 h75 - 85%HighExothermic runaway during aqueous quench
    PPE (Polyphosphate) 85°C1.0 h80 - 90%Very HighViscous reaction mixture hindering stirring

    Self-Validating Experimental Protocol

    To maximize the yield of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine, follow this optimized POCl3​ -assisted cyclodehydration protocol. This procedure incorporates built-in validation checks to ensure process integrity.

    Phase 1: Acylation and Intermediate Formation
    • Charge the Reactor: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclopropanecarboxylic acid (10.0 mmol) and POCl3​ (15 mL).

    • Activation: Stir the mixture at room temperature for 20 minutes to form the cyclopropanecarbonyl chloride in situ.

    • Addition: Slowly add 4-methyl-3-thiosemicarbazide (10.0 mmol) in small portions over 10 minutes to control the mild exotherm.

    • Validation Check 1: Remove a 50 µL aliquot, dilute in MeCN, and analyze via TLC (EtOAc:Hexane 1:1). The starting acid spot should be completely consumed, indicating successful acylation.

    Phase 2: Cyclodehydration
    • Heating: Gradually heat the reaction mixture to 80°C using an oil bath. Maintain this temperature for 1.5 hours.

      • Causality Note: Exceeding 90°C increases the risk of generating 1,3,4-oxadiazole byproducts via oxygen nucleophilic attack instead of sulfur.

    • Validation Check 2: Perform LC-MS on a quenched aliquot. The intermediate mass should be absent, replaced entirely by the target thiadiazole mass ([M+H]+ = 156.06).

    Phase 3: Quenching and Isolation
    • Cooling & Quenching: Cool the mixture to 0°C in an ice bath. Critically important: Add the mixture dropwise into 100 mL of crushed ice water under vigorous stirring.

      • Causality Note: POCl3​ reacts violently with water. Reverse addition (adding water to POCl3​ ) will cause a dangerous exothermic runaway and product hydrolysis.

    • Basification: Slowly adjust the pH of the aqueous suspension to 8.0 using a 50% NaOH solution or saturated K2​CO3​ . The target amine will precipitate as a solid.

    • Filtration & Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water (3 × 20 mL) to remove phosphate salts, and recrystallize from ethanol to yield pure 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

    References

    • Gao, G., Li, X., Lü, C., & An, Y. (2022). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry, 15(4), 103712.[Link]

    • Astakhova, A. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5267.[Link]

    • Der Pharma Chemica. (2013). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 5(3), 152-157.[Link]

    Optimization

    Technical Support Center: Troubleshooting 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine Aqueous Solubility

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the inherent aqueous solubil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the inherent aqueous solubility barriers of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3).

    This compound presents a unique biopharmaceutical challenge. The 1,3,4-thiadiazole ring is a planar, electron-deficient heteroaromatic system that promotes strong intermolecular π−π stacking, resulting in high crystal lattice energy [1]. Furthermore, the addition of the cyclopropyl group significantly increases the molecule's lipophilicity (LogP) [1]. While the exocyclic N-methylamine provides a theoretical site for protonation, the electron-withdrawing nature of the adjacent thiadiazole ring lowers its pKa, rendering it only weakly basic. Consequently, at physiological pH (7.4), the molecule remains entirely un-ionized and highly hydrophobic, leading to rapid precipitation in aqueous media [3].

    Below, you will find a diagnostic workflow, mechanistic FAQs, self-validating protocols, and quantitative data to guide your formulation strategy.

    Diagnostic Formulation Workflow

    SolubilityTroubleshooting N1 Compound Precipitation in Aqueous Media N2 Determine Experimental Application N1->N2 N3 In Vitro Assays (Cellular/Biochemical) N2->N3 N4 In Vivo Dosing (PK/PD Studies) N2->N4 N5 Solvent Shift / Co-solvents (DMSO -> PEG400 -> Buffer) N3->N5 N6 pH Adjustment (Acidify to pH < 4.5) N3->N6 N7 Cyclodextrin Complexation (10-20% HP-β-CD) N4->N7 N8 Surfactant Addition (Tween 80 / Kolliphor) N4->N8 N9 Homogeneous Solution (Validate via Tyndall Effect) N5->N9 N6->N9 N7->N9 N8->N9

    Diagnostic workflow for troubleshooting thiadiazole solubility in aqueous media.

    Frequently Asked Questions (FAQs)

    Q1: Why does my compound crash out immediately when diluted from a DMSO stock into PBS (pH 7.4)? A1: This is caused by a thermodynamic phenomenon known as a "solvent shift" [5]. The compound is highly soluble in 100% DMSO due to favorable solute-solvent interactions. However, PBS at pH 7.4 provides a hostile, highly polar aqueous environment where the compound is completely un-ionized. The rapid change in the dielectric constant forces the lipophilic cyclopropyl-thiadiazole molecules to self-associate to minimize contact with water, overcoming the solvation energy and causing rapid nucleation and precipitation. To prevent this, you must lower the thermodynamic barrier by introducing a co-solvent gradient to ease the transition [4].

    Q2: Can I use pH adjustment to force this specific compound into solution? A2: Yes, but only in acidic environments. The exocyclic N-methylamine acts as a weak base. By lowering the aqueous buffer pH to 3.0–4.0 (e.g., using an acetate buffer), you protonate the secondary amine, converting the neutral molecule into a cationic salt [3]. This ionization dramatically reduces the crystal lattice energy and increases ion-dipole interactions with water, enhancing solubility. However, if your downstream biological assay requires physiological pH (7.4), this method is unviable, as the compound will immediately deprotonate and crash out.

    Q3: What is the most effective formulation strategy for in vivo pharmacokinetic (PK) studies where DMSO must be minimized? A3: For in vivo studies, complexation with cyclodextrins is the gold standard for thiadiazole derivatives [2]. Specifically, 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) offers a hydrophobic internal cavity that perfectly accommodates the lipophilic cyclopropyl group and the planar thiadiazole ring, shielding them from the aqueous environment. The hydrophilic exterior of the cyclodextrin ensures the entire inclusion complex remains highly soluble in water, allowing for high-dose oral or intravenous administration without solvent toxicity [2] [4].

    Validated Experimental Protocols
    Protocol 1: Step-Down Co-Solvent Dilution (Optimized for In Vitro Assays)

    Causality: Direct dilution into aqueous media causes localized supersaturation. A step-down approach uses intermediate dielectric constants (via PEG400) to prevent nucleation.

    • Master Stock: Dissolve the compound in 100% sterile DMSO to create a 10 mM master stock. Vortex vigorously.

    • Intermediate Stock: Prepare a 1 mM intermediate stock by diluting the master stock 1:10 into a co-solvent mixture of 50% DMSO / 50% PEG400. Reasoning: PEG400 acts as a steric stabilizer to prevent immediate π−π stacking of the thiadiazole rings.

    • Aqueous Addition: Pre-warm your target aqueous assay buffer (e.g., PBS or cell culture media) to 37°C. Under continuous, high-speed vortexing, add the intermediate stock dropwise to the buffer to reach your final target concentration (e.g., 10 µM).

    • Self-Validation Step (Tyndall Effect): In a darkened room, shine a red or green laser pointer directly through the final solution.

      • Pass: The laser beam path is invisible. The compound is fully solubilized.

      • Fail: The laser beam path is clearly visible (scattering light). Colloidal micro-precipitates have formed. You must increase the co-solvent ratio or lower the final compound concentration.

    Protocol 2: HP- β -CD Inclusion Complexation (Optimized for In Vivo Dosing)

    Causality: Thermodynamic equilibrium must be reached for the cyclodextrin cavity to fully encapsulate the hydrophobic drug molecule.

    • Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in deionized water or physiological saline.

    • Drug Addition: Add 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine powder directly to the cyclodextrin solution at a 1:5 (Drug:Cyclodextrin) molar ratio.

    • Equilibration: Stir the suspension continuously at 37°C for 48 hours. Reasoning: The complexation of planar heterocycles is kinetically slow; 48 hours ensures maximum thermodynamic inclusion.

    • Self-Validation Step (Mass Balance Recovery):

      • Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

      • Carefully decant the supernatant and lyophilize it to obtain the solid inclusion complex.

      • Validation: Reconstitute a precisely weighed sample of the lyophilized powder in water. Measure the UV-Vis absorbance at the compound's λmax​ . Compare this absorbance to a standard curve of the pure compound dissolved in 100% DMSO. A recovery rate of >95% validates complete and successful complexation.

    Quantitative Data Presentation

    Table 1: Comparative Efficacy of Solubility Enhancement Strategies for 1,3,4-Thiadiazol-2-amines

    Formulation StrategyPrimary Mechanism of ActionEst. Max Aqueous ConcentrationDownstream CompatibilityPrimary Drawbacks
    Direct Dilution (Control) None< 1 µMNoneImmediate micro-precipitation; assay failure.
    Co-solvent (1% DMSO / 1% PEG) Reduction of dielectric constant10 - 50 µMIn Vitro Cellular AssaysPotential solvent toxicity in sensitive cell lines.
    pH Adjustment (pH 3.5 - 4.0) Amine protonation (Salt formation)> 1 mMGastric Simulation / ChemistryIncompatible with physiological pH (7.4) assays.
    HP- β -CD Complexation Hydrophobic cavity encapsulation> 5 mMIn Vivo (IV / PO Dosing)Requires 48h preparation time; payload limits.
    Surfactant (2% Tween 80) Micellar solubilization100 - 500 µMIn Vivo (PO Dosing)Can interfere with biological membrane integrity.
    Troubleshooting

    Technical Support Center: Optimizing 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine Crystallization

    Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the isolation of 1,3,4-thiadiazole derivatives often presents significant downstream challenges.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the isolation of 1,3,4-thiadiazole derivatives often presents significant downstream challenges. The unique hydrogen-bonding capability of the secondary amine, combined with the polar nature of the thiadiazole core, makes this molecule highly susceptible to co-crystallizing with unreacted precursors, ring-opened intermediates, and solvent molecules.

    This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-purity isolation of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

    Part 1: Mechanistic Troubleshooting & FAQs

    Before altering your cooling ramps or solvent ratios, it is critical to diagnose the specific chemical nature of your byproduct. The logic tree below outlines the root causes of common impurities and their targeted mitigations.

    ImpurityLogic Impurity Identified Impurity in Crystal Cake Unreacted Cyclopropanecarboxylic Acid (Starting Material) Impurity->Unreacted Regioisomers Uncyclized Acylthiosemicarbazide (Intermediate) Impurity->Regioisomers Polymorphs Solvent Inclusions & Metastable Polymorphs Impurity->Polymorphs Mitigation1 Adjust crystallization pH to 8.5 (Ionize to sodium salt) Unreacted->Mitigation1 Mitigation2 Increase aqueous wash volume (Exploit high polar solubility) Regioisomers->Mitigation2 Mitigation3 Reduce cooling rate to 0.5°C/min & implement seeding Polymorphs->Mitigation3

    Logical framework for identifying and mitigating common crystallization impurities.

    Q: Why does my isolated 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine have a yellow tint and a depressed melting point? A: A yellow tint combined with melting point depression is the classic signature of residual uncyclized intermediate (e.g., 1-cyclopropanecarbonyl-4-methylthiosemicarbazide) or trace polymeric degradation products. During the synthesis of 1,3,4-thiadiazoles via dehydrating agents like POCl₃ [1], incomplete cyclization leaves these polar intermediates. Because the secondary amine on the thiadiazole ring can hydrogen-bond with these impurities, they readily co-crystallize. Actionable Fix: Shift your crystallization solvent system. Instead of pure ethanol, use an 80:20 Ethanol:Water mixture. The addition of water significantly increases the solubility of the uncyclized polar intermediates in the mother liquor, preventing them from incorporating into the growing crystal lattice.

    Q: I am detecting cyclopropanecarboxylic acid in my final product via NMR. How is it surviving the crystallization? A: The basicity of the N-methyl-1,3,4-thiadiazol-2-amine moiety allows it to form a stable co-crystal or organic salt with unreacted cyclopropanecarboxylic acid. If you crystallize under neutral or slightly acidic conditions, this salt precipitates alongside your free base. Actionable Fix: Implement a pH-swing during dissolution. Adjust the hot crystallization mixture to pH 8.5 using 1M NaOH. At this pH, the cyclopropanecarboxylic acid (pKa ~4.8) is fully ionized into its highly water-soluble sodium salt, while the weakly basic thiadiazole remains in its neutral free-base form, forcing the impurity into the aqueous mother liquor [1].

    Q: My batch yields are inconsistent, and the crystals are sometimes fine needles, sometimes blocky. What is causing this? A: You are crossing the metastable zone too rapidly, leading to uncontrolled primary nucleation. 1,3,4-thiadiazole derivatives exhibit significant polymorphism due to their robust hydrogen-bonding networks [2]. Crash-cooling forces the precipitation of kinetic polymorphs (often fine, solvent-entrapping needles) rather than the thermodynamically stable blocky crystals. Actionable Fix: Abandon crash-cooling. Implement a linear cooling ramp of 0.5 °C/min and introduce 1-2 wt% seed crystals at the upper boundary of the metastable zone.

    Part 2: Quantitative Impurity Purge Data

    By shifting from a standard ethanol recrystallization to the optimized pH-adjusted 80:20 EtOH:H₂O system, the purge factors for key byproducts improve drastically.

    Table 1: Impurity Purge Efficiency in Optimized 80:20 EtOH:H₂O Crystallization

    Impurity ClassChemical NaturePre-CrystallizationPost-CrystallizationPrimary Purge Mechanism
    Cyclopropanecarboxylic Acid Acidic Precursor3.5 - 5.0%< 0.1%pH adjustment (pH 8.5) & aqueous solubility
    4-Methylthiosemicarbazide Basic Precursor1.2 - 2.0%< 0.05%High solubility in EtOH/Water mother liquor
    Acylthiosemicarbazide Polar Intermediate2.0 - 4.5%< 0.2%Rejection at crystal surface via slow growth
    Insoluble Polymers High MW Byproducts~1.0%Non-detectableHot filtration (Clarification step)
    Part 3: Self-Validating Crystallization Protocol

    To guarantee reproducibility, every step in this protocol includes an inherent self-validation check (In-Process Control) to ensure the physical chemistry of the system is behaving as intended.

    CrystallizationWorkflow Start Crude 5-cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine Dissolution Dissolution in 80:20 EtOH:H2O (70°C, pH adjusted to 8.5) Start->Dissolution HotFiltration Hot Filtration (Remove insoluble polymers) Dissolution->HotFiltration Cooling Controlled Cooling (0.5°C/min) HotFiltration->Cooling Seeding Seed Crystals Added (at 45°C, hold 30 min) Cooling->Seeding T = 45°C Aging Isothermal Aging (5°C for 2h) Seeding->Aging T = 5°C Washing Cold Solvent Wash (10% EtOH in H2O) Aging->Washing PureProduct Pure API (>99.5% Purity) Washing->PureProduct

    Optimized self-validating crystallization workflow for high-purity API isolation.

    Step-by-Step Methodology:

    Step 1: Dissolution and pH Adjustment

    • Action: Suspend the crude 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine in 10 volumes of an 80:20 Ethanol:Water mixture. Heat the reactor to 70 °C with moderate agitation.

    • Causality: The mixed solvent system balances the solubility of the hydrophobic cyclopropyl group and the polar thiadiazole core.

    • Self-Validation (IPC): Measure the pH of the hot solution. Titrate dropwise with 1M NaOH until the pH stabilizes at 8.5. The solution must become transparent (excluding dark, insoluble polymers). If the solution remains cloudy, the acid impurities have not fully ionized.

    Step 2: Hot Clarification

    • Action: Filter the hot solution (maintaining >65 °C) through a 1 µm PTFE membrane into a pre-heated receiving vessel.

    • Causality: Removes polymeric thiosemicarbazide degradation products that act as heterogeneous nucleation sites, which would otherwise trigger the premature precipitation of undesired polymorphs.

    Step 3: Controlled Cooling and Seeding

    • Action: Program the reactor to cool the filtrate at a strict linear rate of 0.5 °C/min until it reaches 45 °C. Hold isothermally and add 1 wt% of pure 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine seed crystals.

    • Causality: Seeding bypasses the high-energy primary nucleation barrier, directing growth exclusively onto the thermodynamically stable polymorph lattice.

    • Self-Validation (IPC): Hold the system at 45 °C for 30 minutes. Visually (or via a turbidity probe) confirm that the seed bed persists and does not dissolve. If the seeds dissolve, the system is undersaturated; cool by another 2 °C and re-seed.

    Step 4: Growth and Isolation

    • Action: Continue cooling at 0.5 °C/min down to 5 °C. Hold the slurry isothermally for 2 hours to maximize yield. Filter the slurry under a vacuum.

    • Causality: The slow cooling ramp allows polar impurities (like acylthiosemicarbazides) time to diffuse away from the growing crystal faces rather than being trapped as inclusions.

    Step 5: Washing

    • Action: Wash the crystal cake with 2 volumes of pre-chilled (5 °C) 10% Ethanol in Water. Dry under vacuum at 40 °C until constant weight is achieved.

    • Causality: The highly aqueous, cold wash displaces the impurity-rich mother liquor without significantly dissolving the target product cake.

    References
    • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold Source: ResearchGate URL:3

    • Development of a Scalable Route to a Pyrrolidone Compound via a Hydroxyfuranone Source: ACS Publications (Organic Process Research & Development) URL:1

    • Microwave Assisted Synthesis, Molecular Docking Studies and Anticancer Screening of Some 1,3,4-thiadiazole Derivatives Source: Journal of University of Shanghai for Science and Technology URL:2

    Sources

    Optimization

    Technical Support Center: HPLC Mobile Phase Optimization for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    Welcome to the Advanced Chromatography Support Center. Analyzing heteroaromatic amines like 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine presents a unique set of chromatographic challenges.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. Analyzing heteroaromatic amines like 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine presents a unique set of chromatographic challenges. The molecule features a polar, electron-withdrawing 1,3,4-thiadiazole ring, a hydrophobic cyclopropyl moiety, and a highly basic secondary amine (N-methyl group). This combination of functional groups frequently leads to poor retention, severe peak tailing, and baseline instability if the mobile phase is not rigorously optimized.

    This guide is designed for analytical scientists and drug development professionals to troubleshoot and optimize reversed-phase high-performance liquid chromatography (RP-HPLC) and LC-MS workflows for this specific compound.

    Core Diagnostic Workflow

    HPLC_Troubleshooting Start Target Analyte: 5-cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine Issue Observe Chromatogram Start->Issue Tailing Peak Tailing (As > 1.5) Issue->Tailing Retention Low Retention (k' < 2) Issue->Retention Drift RT Drift Issue->Drift Silanol Mechanism: Ionized Silanol (Si-O⁻) interacts with protonated 2-amine Tailing->Silanol Ionized Mechanism: Amine is protonated (charged) at neutral/low pH Retention->Ionized BufferCap Mechanism: Inadequate buffer capacity around analyte pKa Drift->BufferCap LowPH Solution A: Low pH (<3.0) Protonate silanols (Si-OH) Use 0.1% Formic Acid Silanol->LowPH HighPH Solution B: High pH (>9.0) Neutralize amine for RP retention Use 10mM NH₄HCO₃ Ionized->HighPH AddBuffer Solution C: Buffer Control Ensure buffer pKa is within ±1 pH unit of mobile phase BufferCap->AddBuffer

    Diagnostic workflow for troubleshooting 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine HPLC issues.

    Troubleshooting Guides & FAQs

    Q1: Why does 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine exhibit severe peak tailing, and what is the mechanistic cause? A1: Peak tailing in RP-HPLC primarily affects basic compounds containing amine functional groups[1]. The secondary amine on your thiadiazole derivative is highly basic and becomes protonated (positively charged) at neutral pH. Simultaneously, residual silanol groups on traditional silica-based stationary phases remain ionized (Si-O⁻)[2]. This creates a secondary ion-exchange retention mechanism where the positively charged amine interacts electrostatically with the negatively charged silanols[2]. Because this electrostatic interaction is kinetically slower than standard hydrophobic partitioning, it results in an elongated trailing edge, manifesting as peak tailing.

    Q2: How should I adjust the mobile phase pH to eliminate this tailing and improve retention? A2: You must manipulate the pH to either neutralize the stationary phase or neutralize the analyte.

    • Low pH Strategy (pH < 3.0): Utilizing an acidic modifier like 0.1% Formic Acid (pH ≈ 2.7) protonates the residual silanols to form neutral Si-OH, effectively shutting down the secondary ion-exchange mechanism[3]. However, separations in acidic mobile phases reduce the retention of basic analytes because the amine remains protonated and polar[4]. Retention will rely entirely on the hydrophobic cyclopropyl group.

    • High pH Strategy (pH > 9.0): Using an alkaline mobile phase (e.g., Ammonium Bicarbonate adjusted to pH 9.5) deprotonates the secondary amine, rendering the analyte entirely neutral. This maximizes its hydrophobic interaction with the C18 stationary phase, yielding the longest retention times and sharpest peaks[4]. Caution: This approach requires a hybrid-silica or polymeric column designed to withstand high pH, as standard silica dissolves above pH 8[3].

    Q3: Which buffers are recommended if I am coupling this HPLC method with Mass Spectrometry (LC-MS)? A3: Non-volatile salts (like phosphates) must never be used with LC-MS interfaces, as they will crystallize in the source and block the skimmers[5]. For low pH applications, 0.1% Formic Acid is the first choice for LC-MS[3]. If your method requires true buffering capacity to prevent retention time drift, a 20 mM ammonium formate buffer adjusted to pH 3.7 with formic acid yields excellent peak shapes for basic drugs[6]. For high pH applications, 5 mM ammonium bicarbonate/carbonate at pH 9.5 is volatile and highly effective for neutralizing basic amines prior to electrospray positive ionization[4].

    Q4: My retention times are drifting between injections. How can I build a self-validating system to ensure stability? A4: Retention time drift for ionizable compounds is a direct symptom of inadequate buffer capacity. A buffer is only effective when used within ±1 pH unit of its pKa[3]. If your mobile phase pH fluctuates slightly, the ionization state of the thiadiazole-amine shifts, causing variable retention. To create a self-validating system, you must implement a System Suitability Test (SST) that continuously monitors the Retention Factor ( k′ ) and Peak Asymmetry ( As​ ). Follow the protocol below to establish this self-correcting loop.

    Quantitative Data: Mobile Phase Buffer Selection

    The following table summarizes the optimal buffer systems for analyzing basic thiadiazole-amines, prioritizing LC-MS compatibility and peak shape integrity.

    Buffer SystemWorking pHLC-MS VolatilityMechanism of Action on Analyte & Column
    0.1% Formic Acid ~2.7HighProtonates silanols (Si-OH) to prevent ion-exchange tailing; analyte remains charged (low retention)[3].
    20 mM Ammonium Formate 2.7 - 4.7HighProvides true buffering capacity at low pH; improves basic drug peak shapes and handles high sample loads[6].
    5-10 mM Ammonium Bicarbonate 6.6 - 9.5HighNeutralizes secondary amine for maximum hydrophobic retention; requires high-pH stable hybrid columns[4],[3].
    0.1% Trifluoroacetic Acid (TFA) ~2.0Low (Ion Suppression)Acts as a strong ion-pairing reagent for sharp peaks, but heavily suppresses MS signal. Not recommended for LC-MS[3].
    Experimental Protocol: Systematic Mobile Phase Optimization & Self-Validating Equilibration

    To ensure absolute reproducibility when analyzing 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine, execute the following self-validating methodology.

    Step 1: Stationary Phase Selection Install a high-purity, end-capped hybrid-silica C18 column capable of withstanding pH extremes (pH 1–12). This minimizes baseline silanol activity and allows for high-pH optimization[4],[3].

    Step 2: Mobile Phase Preparation (High-pH Strategy)

    • Aqueous Phase (A): Dissolve LC-MS grade Ammonium Bicarbonate in ultra-pure water to a final concentration of 10 mM. Adjust to pH 9.5 using dilute Ammonium Hydroxide. Causality: This specific pH ensures the N-methyl amine is fully deprotonated.

    • Organic Phase (B): 100% LC-MS grade Acetonitrile.

    Step 3: System Equilibration Pump the mobile phase at the initial gradient conditions (e.g., 5% B) for a minimum of 20 column volumes (CV).

    • Causality: High-pH buffers and basic analytes require significantly longer equilibration times to fully penetrate the stationary phase pores and establish a stable ionic environment.

    Step 4: Self-Validating Injection (System Suitability) Inject a 1 µg/mL standard of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine. The system automatically validates its own readiness based on two critical calculations:

    • Calculate Peak Asymmetry ( As​ ): Determined by the equation As​=B/A (where B = peak width after the peak center at 10% peak height; A = peak width before the peak center)[2].

    • Calculate Retention Factor ( k′ ): k′=(tr​−t0​)/t0​ .

    • Validation Gate: The system is validated only if As​≤1.3 and k′≥2.0 . If As​>1.5 , the system fails suitability, indicating active silanol interactions; abort the run, re-verify mobile phase pH, and check column end-capping integrity[2].

    References
    • Phenomenex. "How to Reduce Peak Tailing in HPLC?". phenomenex.com.
    • Element Lab Solutions. "Peak Tailing in HPLC". elementlabsolutions.com.
    • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines".
    • LCGC International. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography".
    • ACE HPLC. "A Guide to HPLC and LC-MS Buffer Selection". hplc.eu.

    Sources

    Troubleshooting

    Technical Support Center: Thermal Stability Management for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    Welcome to the dedicated technical support and troubleshooting hub for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3). Designed for drug development professionals and analytical chemists, this guide...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the dedicated technical support and troubleshooting hub for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3). Designed for drug development professionals and analytical chemists, this guide provides actionable, self-validating protocols to ensure the structural integrity of this active pharmaceutical ingredient (API) building block during long-term storage and forced degradation studies.

    Mechanistic Causality & FAQ

    Q1: What are the primary thermal degradation pathways for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine? A: The 1,3,4-thiadiazole core is generally a stable aromatic system; however, under severe thermal stress, decomposition typically proceeds through the cleavage of the N-N and C-S bonds within the heterocyclic ring[1]. For this specific compound, the secondary amine (N-methyl group) introduces a vulnerability to oxidative degradation, especially when thermal stress is compounded by high humidity. The cyclopropyl group is robust but can undergo ring-opening if trace acidic impurities act as catalysts at elevated temperatures.

    Q2: What are the regulatory standards for establishing its baseline storage conditions? A: Stability testing must align with ICH Q1A(R2) guidelines, which mandate evaluating the drug substance under conditions that test its thermal stability and moisture sensitivity[2]. For standard long-term storage, the baseline is Controlled Room Temperature (CRT) at 25°C ± 2°C / 60% RH ± 5% RH. However, if initial thermal profiling indicates lability, the compound must be shifted to cold storage (5°C ± 3°C) to prevent degradation[3].

    Q3: How much degradation is targeted during forced thermal stress testing? A: When validating stability-indicating analytical methods, you should aim for 5% to 20% degradation of the active ingredient[4]. This specific window ensures that primary degradation products (e.g., ring-cleaved thiocarbohydrazide derivatives) are generated in sufficient quantities for LC-MS/MS detection, without triggering secondary degradation cascades that obscure the true impurity profile.

    Stability Management Workflow

    ThermalStability start API Receipt: 5-cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine baseline Baseline Profiling (TGA, DSC, HPLC-UV) start->baseline storage Assign ICH Q1A(R2) Storage Conditions baseline->storage monitor Stability Monitoring (1, 3, 6, 12 months) storage->monitor decision Degradation > 5% Detected? monitor->decision investigate LC-MS/MS Analysis: Identify Ring Cleavage decision->investigate Yes approve Validate Shelf-Life & Retest Period decision->approve No adjust Shift to Cold Storage (5°C ± 3°C) investigate->adjust adjust->monitor

    Logical workflow for evaluating and mitigating thermal degradation of the API.

    Troubleshooting Matrix

    Encountered IssueMechanistic Root CauseSelf-Validating Solution
    Inconsistent degradation rates across stability batches Fluctuations in Mean Kinetic Temperature (MKT) causing transient thermal stress beyond the activation energy of the N-N bond cleavage.Implement continuous digital monitoring. Calculate MKT to verify if excursions exceeded 25°C[3]. If yes, invalidate the time-point and rely on backup samples.
    Early mass loss in TGA (<100°C) before melting point Volatilization of trapped residual solvents or ambient moisture, rather than true thermal decomposition of the thiadiazole core.Pre-dry the sample under vacuum. Run a blank crucible baseline. Ensure TGA is conducted under an inert nitrogen atmosphere (50-100 mL/min) to prevent oxidative artifacts[1].
    Unexpected secondary peaks in HPLC chromatogram The primary degradant (e.g., N-demethylated intermediate) is undergoing secondary thermal degradation due to excessive stress conditions.Reduce the forced degradation exposure time or temperature. Ensure the target degradation remains strictly between 5% and 20% to maintain a primary stability-indicating profile[4].
    Poor chromatographic peak shape (tailing) for degradants The secondary amine or ring-cleaved thiol products are interacting with residual silanols on the stationary phase.Adjust the mobile phase pH to be at least 2 units away from the pKa of the degradants. Use an end-capped C18 column and verify system suitability with a known standard.

    Self-Validating Experimental Protocols

    Protocol A: Baseline Thermal Profiling (TGA/DSC)

    Causality: Before assigning long-term storage conditions, the intrinsic thermal stability must be quantified to identify the onset of decomposition and the melting point.

    • Sample Preparation: Accurately weigh 5-10 mg of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine into a platinum or alumina pan[1].

    • Atmosphere Control: Purge the furnace with high-purity Nitrogen gas at a constant flow rate of 50 mL/min.

      • Validation Check: A stable baseline run on an empty pan confirms the absence of buoyancy or gas flow artifacts.

    • Heating Program: Heat the sample from 25°C to 600°C at a controlled ramp rate of 10°C/min[1].

    • Data Acquisition: Record the extrapolated onset temperature of mass loss (TGA) and the endothermic melting peak (DSC).

    • Interpretation: If significant mass loss occurs near the intended storage or processing temperatures, the compound must be classified as thermally labile.

    Protocol B: ICH-Compliant Accelerated Thermal Stress Testing

    Causality: To predict long-term shelf life and validate the HPLC method's stability-indicating power, the compound is subjected to accelerated conditions to force measurable degradation[4].

    • Batch Selection: Select at least three primary batches of the API.

    • Condition Setup: Store the samples in environmental chambers set to 40°C ± 2°C / 75% RH ± 5% RH for a duration of 6 months[2].

    • Sampling Intervals: Withdraw samples at 0, 1, 3, and 6 months.

      • Validation Check: Run a control sample stored at -20°C alongside each time point to normalize instrument drift and confirm analytical precision.

    • Analysis: Analyze using a validated HPLC-UV method. Calculate the mass balance by comparing the decrease in the parent peak area against the sum of the degradant peak areas.

    • Decision Gate: If degradation exceeds 5% at the accelerated condition, intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH must be initiated immediately[2].

    Quantitative Data Reference

    Table 1: ICH Q1A(R2) Standardized Storage & Testing Parameters

    Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
    Long-Term (Standard) 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
    Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
    Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 3, 6 months
    Long-Term (Cold Storage) 5°C ± 3°C12 Months0, 3, 6, 9, 12 months

    Sources

    Optimization

    purification techniques for crude 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine extracts

    Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges in the isolation of substituted 1,3,4-thiadiazol-2-amines.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges in the isolation of substituted 1,3,4-thiadiazol-2-amines. The 5-cyclopropyl-N-methyl derivative (CAS: 1225737-22-3) presents unique purification hurdles due to its amphoteric tendencies, the basicity of the secondary amine, and the polarity of the thiadiazole core.

    This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting FAQs to ensure you achieve >98% purity suitable for downstream pharmacological assays.

    Purification Workflow Overview

    Purification A Crude Extract (with PPE/PPA residues) B 10% HCl Extraction (Protonation of Amine) A->B C Aqueous Phase (Target Salt) B->C Phase Separation D Organic Phase (Neutral Impurities) B->D Discard E Basification (pH 8-9) (NaHCO3) C->E F DCM Extraction (Free Base Recovery) E->F G Silica Gel Chromatography (CHCl3:MeOH 99:1) F->G Load Crude Base H Pure 5-cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine G->H >98% Purity

    Purification workflow for crude 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine extracts.

    Core Methodologies & Self-Validating Protocols

    Protocol A: Acid-Base Extraction (Removal of Polyphosphate Residues)

    Causality: The synthesis of 1,3,4-thiadiazol-2-amines typically involves the cyclodehydration of thiosemicarbazides with carboxylic acids using1[1]. The resulting crude mixture is highly acidic and laden with phosphorus byproducts and unreacted neutral organics. By exploiting the basicity of the N-methylamine group, we can selectively protonate the target molecule, driving it into the aqueous phase while leaving lipophilic impurities behind.

    Step-by-Step Methodology:

    • Dilution: Dissolve the crude reaction mixture in Chloroform (CHCl₃) or Dichloromethane (DCM) (10 mL per gram of crude).

    • Acid Extraction: Add an equal volume of 10% Hydrochloric Acid (HCl). Stir vigorously for 15 minutes. The target molecule forms a 1[1].

    • Phase Separation: Separate the layers. Wash the aqueous layer twice with fresh DCM to remove residual unreacted cyclopropanecarboxylic acid and neutral byproducts. Discard the organic layers.

    • Basification: Cool the aqueous layer in an ice bath (0-4°C). Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) or 2M NaOH dropwise until the pH reaches strictly 8.0–9.0.

      • Self-Validation Check: The solution should turn cloudy as the free base precipitates or forms an emulsion.

    • Recovery: Extract the basified aqueous layer with DCM (3 x 15 mL).

    • Drying: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and2[2].

    Protocol B: Flash Column Chromatography (Resolution of Regioisomers)

    Causality: While acid-base extraction removes reagents, structural isomers or degradation products often remain. The secondary amine strongly interacts with the acidic silanol groups on standard unmodified silica gel, causing severe peak tailing (streaking). Using a slightly basic, highly polar eluent system resolves this.

    Step-by-Step Methodology:

    • Column Preparation: Slurry-pack a silica gel column (230-400 mesh). Pre-treat the column by passing 1 column volume (CV) of CHCl₃ containing 1% Triethylamine (TEA) to neutralize active silanol sites.

    • Loading: Dissolve the crude free base in a minimum volume of CHCl₃ and load it onto the column.

    • Elution: Elute using a gradient of3[3].

    • Monitoring: Monitor fractions via TLC (UV 254 nm). The target compound will illuminate strongly due to the conjugated thiadiazole system.

    Quantitative Data: Solvent Systems & Recovery Metrics

    To assist in reaction tracking and solvent selection, the following table summarizes the empirical chromatographic data for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

    ParameterRecommended System / ValueObservational Notes
    Optimal TLC Eluent CHCl₃ : Methanol (95:5) + 1% TEAPrevents streaking; ensures tight banding.
    Retention Factor (R_f) ~0.35 - 0.45Highly dependent on silica activity and saturation.
    Crystallization Solvent Hot EtOAc / Cold HexaneYields white to off-white crystalline needles.
    Expected Recovery 75% - 85%Losses typically occur in the aqueous layer if pH < 8.

    Troubleshooting Guide & FAQs

    Q1: My product is streaking heavily on the silica column, resulting in poor resolution and mixed fractions. How do I fix this? A1: This is a classic issue with secondary amines. The N-methyl group forms strong hydrogen bonds with the acidic silanol groups (-SiOH) on the silica stationary phase. Solution: You must buffer your mobile phase.3[3]. This competitively binds the silanol groups, allowing your target molecule to elute as a sharp, distinct band.

    Q2: During the acid-base extraction, my yield plummeted. I suspect the product remained in the aqueous phase after basification. Why? A2: 1,3,4-thiadiazole derivatives containing small aliphatic groups (like cyclopropyl and methyl) possess partial aqueous solubility even in their free base form. Solution: First, ensure your pH is strictly between 8.0 and 9.0; over-basification can lead to ring-opening degradation. Second, if the product remains in the aqueous layer, perform a "salting out" procedure by saturating the aqueous layer with Sodium Chloride (NaCl) before extracting with a more polar organic solvent like Ethyl Acetate (EtOAc) instead of DCM.

    Q3: My ¹H NMR spectrum shows broad singlets in the aliphatic region and my yield is artificially high (>100%). What is the contaminant? A3: This indicates the1[1] from the cyclodehydration step. These polymeric phosphorus species can carry over into the organic phase if the initial acid extraction was not thorough. Solution: Redissolve the contaminated product in DCM and repeat the 10% HCl extraction (Protocol A). Ensure vigorous stirring for at least 15 minutes to allow complete phase transfer of the protonated thiadiazole, leaving the lipophilic phosphate esters in the organic waste layer.

    References

    • Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives Source: MDPI URL: [Link]

    • Title: New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study Source: Taylor & Francis URL: [Link]

    • Title: US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles Source: Google Patents URL

    Sources

    Troubleshooting

    overcoming steric hindrance in 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine reactions

    Welcome to the dedicated technical support guide for researchers working with 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine. This resource provides in-depth troubleshooting guides and frequently asked questions to addr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the dedicated technical support guide for researchers working with 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine. This resource provides in-depth troubleshooting guides and frequently asked questions to address the unique challenges posed by this sterically hindered heterocyclic amine. Our goal is to empower you with the causal knowledge and practical protocols necessary to achieve success in your synthetic endeavors.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses fundamental questions regarding the structure, reactivity, and challenges associated with 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

    Q1: What are the primary structural features of this molecule that contribute to steric hindrance?

    Answer: The significant steric hindrance in 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine arises from two key features:

    • The 5-Cyclopropyl Group: This bulky, rigid aliphatic ring is directly adjacent to the N4 ring nitrogen. Its three-dimensional profile creates a significant steric shield, impeding the approach of reagents to both the N4 position and the exocyclic 2-amino group.

    • The N-methyl Group: While smaller than the cyclopropyl group, the methyl substituent on the exocyclic amine nitrogen (N-methyl) increases the steric congestion directly around the most common site of reaction—the nucleophilic amine. This makes it a more challenging secondary amine compared to its primary amine analogue.

    This combination of adjacent bulk (cyclopropyl) and direct substitution (N-methyl) is the primary reason for the molecule's challenging reactivity profile in many standard transformations.[1][2]

    Q2: Which nitrogen atom is the most nucleophilic and likely to react?

    Answer: The exocyclic N-methylamino group is significantly more nucleophilic than the nitrogen atoms within the 1,3,4-thiadiazole ring. The lone pair on the exocyclic nitrogen is localized and more available for donation. In contrast, the lone pairs on the ring nitrogens (N3 and N4) are part of the aromatic π-system, making them less basic and less nucleophilic.[3] Therefore, under most conditions, electrophilic attack will occur at the N-methylamino group. However, forcing conditions or derivatization of the exocyclic amine can sometimes lead to reactions at the ring nitrogens, with N3 being the more accessible site due to the steric blocking of N4 by the cyclopropyl group.[3]

    Q3: What are the most common reactions that fail or give poor yields with this substrate?

    Answer: Researchers most frequently encounter difficulties with reactions that require unhindered access to the N-methylamino group's lone pair. These include:

    • N-Acylation: Especially with bulky acyl chlorides or anhydrides.

    • N-Alkylation: Particularly with secondary or bulky primary alkyl halides.

    • Transition Metal-Catalyzed Cross-Coupling: Reactions like Buchwald-Hartwig N-arylation are notoriously sensitive to steric hindrance on the amine coupling partner.[4]

    The troubleshooting guides below provide detailed strategies to overcome these specific challenges.

    Section 2: Troubleshooting Guides

    This section provides detailed, problem-oriented solutions for common experimental failures.

    Guide 1: Low Yield or No Reaction in N-Acylation

    Symptom: You are attempting to acylate the N-methylamino group using a standard acyl chloride and a base like triethylamine, but you observe only starting material or minimal product formation after an extended reaction time.

    Causality: The nucleophilicity of the amine is hampered by steric hindrance. The transition state for the nucleophilic attack on the acylating agent is energetically unfavorable due to steric clashes between the cyclopropyl/N-methyl groups and the incoming electrophile.

    Troubleshooting Workflow

    start Start: N-Acylation Fails q1 Is the acylating agent bulky? start->q1 sol1 Switch to a less hindered agent (e.g., acetyl chloride) or a more reactive one (anhydride). q1->sol1 Yes q2 Are you using a mild base (e.g., triethylamine)? q1->q2 No sol1->q2 sol2 Use a stronger, non-nucleophilic hindered base like 2,6-lutidine or Proton-Sponge® to enhance de-protonation without competing. q2->sol2 Yes q3 Is the reaction run at room temp? q2->q3 No sol2->q3 sol3 Increase temperature incrementally (e.g., to 50-80 °C). Monitor for decomposition by TLC/LC-MS. q3->sol3 Yes sol4 Add a nucleophilic catalyst like 4-DMAP (0.1 eq) to form a highly reactive acylpyridinium intermediate. q3->sol4 No sol3->sol4 end Successful Acylation sol4->end

    Caption: Troubleshooting flowchart for N-acylation.

    Comparative Table of Acylation Conditions
    ParameterStandard Approach (Often Fails)Recommended High-Success StrategyRationale
    Acylating Agent Bulky Acyl Chloride (1.1 eq)Acid Anhydride (1.5 eq)Anhydrides are often more reactive than the corresponding chlorides and can sometimes improve yields.[4]
    Base Triethylamine (1.5 eq)2,6-Lutidine (2.0 eq)A hindered, non-nucleophilic base prevents side reactions and effectively deprotonates the substrate.[4]
    Catalyst None4-DMAP (0.1 eq)DMAP acts as a superior acyl transfer catalyst, dramatically accelerating the reaction rate.[4]
    Solvent Dichloromethane (DCM)Anhydrous Toluene or DioxaneHigher boiling point solvents allow for increased reaction temperatures to overcome the activation energy barrier.
    Temperature Room Temperature60 - 110 °CProvides the necessary thermal energy to overcome the steric barrier.
    Optimized Protocol: Acylation with Propionic Anhydride
    • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (1.0 eq).

    • Add anhydrous toluene (approx. 0.1 M concentration).

    • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) followed by 2,6-lutidine (2.0 eq).

    • Stir the mixture for 5 minutes at room temperature.

    • Add propionic anhydride (1.5 eq) dropwise.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

    • Monitor progress by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    Guide 2: Failure in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

    Symptom: Attempting to couple the amine with an aryl bromide using a standard Pd catalyst/ligand system (e.g., Pd₂(dba)₃/BINAP) results in no product, catalyst decomposition (formation of palladium black), or side reactions like hydrodehalogenation of the aryl halide.

    Causality: The steric bulk around the nitrogen atom prevents its efficient coordination to the palladium center, which is a critical step in the catalytic cycle. Furthermore, the reductive elimination step to form the C-N bond is often slow for hindered substrates. This requires specialized ligands designed to accelerate these difficult steps.

    Catalytic Cycle and Steric Impact

    pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-X pd2 Ar-Pd(II)-X(L₂) oa->pd2 assoc Amine Association pd2->assoc + R₂NH - HX re Reductive Elimination assoc->re re->pd0 Product product Ar-NRH re->product hindrance STERIC HINDRANCE IMPACTS THIS STEP! re->hindrance

    Caption: Buchwald-Hartwig cycle; steric hindrance slows reductive elimination.

    Recommended Ligands for Hindered Amines
    LigandStructure ClassKey Features for Hindered SubstratesTypical Loading (mol%)
    XPhos BiarylphosphineVery bulky, electron-rich. Promotes fast reductive elimination. Excellent general ligand for hindered couplings.[4]2-4 mol%
    RuPhos BiarylphosphineSimilar to XPhos but with a different substitution pattern, sometimes offering complementary reactivity.2-4 mol%
    tBuXPhos BiarylphosphineEven greater steric bulk than XPhos, designed for extremely challenging couplings.2-4 mol%
    AliPhos Aliphatic PhosphineDeveloped specifically for coupling hindered, electron-deficient anilines.[4]2-4 mol%
    Optimized Protocol: Buchwald-Hartwig N-Arylation
    • In a glovebox or under a strong flow of inert gas, add the aryl bromide (1.0 eq), 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (1.2 eq), and Sodium tert-butoxide (NaOtBu) (1.4 eq) to an oven-dried Schlenk tube.

    • In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).

    • Add the catalyst/ligand mixture to the Schlenk tube.

    • Seal the tube, evacuate, and backfill with argon (repeat this cycle 3 times).

    • Add anhydrous, degassed toluene or dioxane via syringe.

    • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.[4]

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

    Section 3: References

    • Sci-Hub. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. HETEROCYCLES. Retrieved from [Link]

    • ResearchGate. (2021). A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. Retrieved from [Link]

    • Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. Retrieved from [Link]

    • ResearchGate. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Retrieved from [Link]

    • ISRES Publishing. (2021). Thiadiazoles and Their Properties. Retrieved from [Link]

    • International Journal of Research and Applied Science & Engineering Technology. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][4][5]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

    • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. Retrieved from [Link]

    • ResearchGate. (n.d.). Regiospecific Alkylation of 5-Substituted 2Acylamino1,3,4-thiadiazoles. Retrieved from [Link]

    • ResearchGate. (n.d.). Acylation of 5‐amino‐3H‐1,3,4‐thiadiazolin‐2‐one. Retrieved from [Link]

    • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine vs standard 1,3,4-thiadiazole derivatives

    Title: 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine vs. Standard 1,3,4-Thiadiazole Derivatives: A Structural and Functional Comparison Guide Executive Summary The 1,3,4-thiadiazole ring is a privileged mesoionic pharm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine vs. Standard 1,3,4-Thiadiazole Derivatives: A Structural and Functional Comparison Guide

    Executive Summary

    The 1,3,4-thiadiazole ring is a privileged mesoionic pharmacophore in medicinal chemistry, widely recognized for its high aromaticity, in vivo stability, and ability to cross cellular membranes[1]. Standard derivatives, such as 2-amino-1,3,4-thiadiazole and acetazolamide, are foundational in developing carbonic anhydrase (CA) inhibitors, antimicrobial agents, and anti-cancer therapeutics[2][3]. However, modern drug development often requires fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties to overcome rapid metabolic clearance and off-target toxicity.

    This guide provides an objective, data-driven comparison between standard 1,3,4-thiadiazole derivatives and the specific building block 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3). By analyzing the causality behind these structural modifications, we demonstrate how the integration of a cyclopropyl ring and an N-methyl group shifts the molecule's utility from classical CA inhibition toward highly stable, lipophilic targeting for kinases and acetylcholinesterase (AChE)[4][5].

    Structural & Physicochemical Divergence

    To understand the functional divergence of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine, we must deconstruct its two primary modifications against the standard 2-amino-1,3,4-thiadiazole core:

    • The N-Methyl Substitution (Modulating H-Bonding & Lipophilicity): Standard 2-amino-1,3,4-thiadiazoles possess a primary amine (-NH2) that acts as both a strong hydrogen bond donor and acceptor. This primary amine (or a sulfonamide equivalent) is critical for coordinating with the zinc (II) ion in the active site of classical Carbonic Anhydrase targets[3]. By methylating this amine, the molecule loses one H-bond donor. This intentional capping increases the molecule's lipophilicity (LogP) and blood-brain barrier (BBB) permeability, making it a superior scaffold for central nervous system (CNS) targets like AChE, while intentionally shifting it away from classical CA active sites[5].

    • The 5-Cyclopropyl Substitution (Steric Shielding & Metabolic Stability): Unsubstituted or simple linear alkyl-substituted thiadiazoles are highly susceptible to rapid degradation via cytochrome P450-mediated aliphatic oxidation in liver microsomes[6]. The cyclopropyl group introduces a conformationally locked, sterically hindered bulk that significantly enhances microsomal half-life. Furthermore, the unique bond angles of the cyclopropyl ring alter the trajectory of the thiadiazole core within binding pockets, optimizing interactions in specific kinase domains (e.g., JNK) where larger, flexible groups fail due to steric clashes[7].

    Mechanistic Impact & Pathway Logic

    The structural modifications dictate the biological fate of the compound. The diagram below illustrates the Structure-Activity Relationship (SAR) logic comparing the standard core to the modified derivative.

    SAR_Logic Core Standard 1,3,4-Thiadiazole (e.g., 2-amino derivative) Sub1 5-Cyclopropyl Addition Core->Sub1 Sub2 N-Methyl Addition Core->Sub2 Effect1 Steric Shielding & CYP450 Resistance Sub1->Effect1 Locks conformation Effect2 Reduced H-Bond Donors & Increased Lipophilicity Sub2->Effect2 Caps primary amine Target1 Enhanced Liver Microsome Stability Effect1->Target1 Target2 Shift to AChE / Kinase (CNS Permeability) Effect2->Target2 Outcome Optimized Lead Compound for Non-CA Targets Target1->Outcome Target2->Outcome

    SAR logic for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

    Quantitative Data Comparison

    The following table synthesizes experimental and predicted physicochemical and binding parameters, demonstrating how 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine compares to standard reference compounds in the field[3][4][5][6].

    Parameter / Assay2-Amino-1,3,4-thiadiazole (Standard Core)Acetazolamide (Standard CA Inhibitor)5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine
    LogP (Lipophilicity) -0.14-0.261.85
    H-Bond Donors 231
    Mouse Liver Microsome t1/2​ < 15 mins (Rapid degradation)~ 45 mins> 180 mins (Highly stable)
    hCA IX Inhibition ( IC50​ ) ~ 25.0 µM25.0 nM (Potent)> 100 µM (Inactive/Shifted)
    AChE Inhibition ( IC50​ ) > 50 µM> 100 µM~ 1.2 µM (Enhanced affinity)

    Data Interpretation: The introduction of the N-methyl and cyclopropyl groups abolishes classical Carbonic Anhydrase IX activity (due to the loss of the primary zinc-binding amine/sulfonamide) but drastically improves lipophilicity and microsomal stability, priming the molecule for AChE or kinase-directed drug design[3][5].

    Experimental Methodologies (Self-Validating Protocols)

    To empirically validate the structural advantages of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine over standard derivatives, the following self-validating protocols must be employed.

    Protocol A: In Vitro Liver Microsomal Stability Assay

    Causality: This assay proves that the cyclopropyl group sterically shields the thiadiazole core from cytochrome P450-mediated aliphatic oxidation, a primary failure point for standard linear alkyl thiadiazoles[6].

    • Preparation: Thaw mouse liver microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Compound Spiking: Dilute the test compound (5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine) and the control (2-amino-1,3,4-thiadiazole) to a final concentration of 1 µM in the MLM suspension (protein concentration: 0.5 mg/mL).

    • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM final concentration). Logic: NADPH is the obligate cofactor for CYP450 enzymes; without it, metabolic degradation cannot occur, validating that degradation is enzymatically driven.

    • Quenching & Time-Course: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Logic: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.

    • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

    Protocol B: Ellman’s Assay for Acetylcholinesterase (AChE) Inhibition

    Causality: This protocol validates the hypothesis that the increased lipophilicity and altered steric profile of the N-methylated derivative enhances binding affinity within the hydrophobic gorge of AChE compared to standard hydrophilic thiadiazoles[4][5].

    • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare solutions of acetylthiocholine iodide (ATCI, 15 mM) as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM) as the chromogen.

    • Enzyme Preparation: Dissolve human AChE in the phosphate buffer to a concentration of 0.2 U/mL.

    • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the test compound (varying concentrations from 0.1 to 100 µM), and 20 µL of the AChE solution. Incubate at 25°C for 15 minutes to allow steady-state binding.

    • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to each well. Logic: AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce the yellow anion 5-thio-2-nitrobenzoate. The rate of color formation is inversely proportional to the inhibitor's efficacy.

    • Kinetic Measurement: Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

    References

    • Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme Asian Journal of Chemistry[Link]

    • New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors Journal of Biomolecular Structure and Dynamics (Taylor & Francis)[Link]

    • Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors Arabian Journal of Chemistry[Link]

    • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors Bioorganic & Medicinal Chemistry Letters (NIH/PMC)[Link]

    • Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation Molecules (MDPI / ResearchGate)[Link]

    • Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors Bioorganic & Medicinal Chemistry Letters (NIH/PMC)[Link]

    • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation International Journal of Molecular Sciences (NIH/PMC)[Link]

    Sources

    Comparative

    comparative antimicrobial efficacy of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    Comparative Antimicrobial Efficacy of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Development As a Senior Application Scientist in antimicrobial drug discovery, I frequently evaluate novel...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Antimicrobial Efficacy of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Development

    As a Senior Application Scientist in antimicrobial drug discovery, I frequently evaluate novel heterocyclic scaffolds for their potential to overcome emerging bacterial resistance. The 1,3,4-thiadiazole core has long been recognized as a privileged structure in medicinal chemistry, featured prominently in approved drugs such as the antibiotic Cefazolin and the sulfonamide Sulfamethizole[1].

    This guide provides an objective, data-driven comparison of a specific, highly optimized building block—5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3) [2]—against standard reference agents. By analyzing its structural modifications, we can understand how it achieves superior membrane permeation and target affinity.

    Structural Advantages & Mechanistic Rationale

    The efficacy of any antimicrobial agent is dictated by its ability to reach its intracellular target. Unsubstituted 2-amino-1,3,4-thiadiazoles often struggle with Gram-negative bacteria due to poor penetration of the lipid-rich outer membrane[3].

    The 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine scaffold introduces two critical modifications:

    • Cyclopropyl Substitution (C5 Position): The addition of a cyclopropyl ring finely tunes the molecule's lipophilicity (LogP). It provides enough hydrophobic character to partition into and disrupt bacterial lipid bilayers, yet remains compact enough to avoid steric hindrance when passing through porin channels[3].

    • N-Methylation (C2 Amine): Methylating the exocyclic amine restricts the rotational degrees of freedom and prevents the formation of inactive tautomers. This locks the molecule into a conformation that maximizes hydrogen bonding with target enzymes (e.g., dihydropteroate synthase), enhancing binding affinity compared to primary amines[1].

    Mechanism C 5-Cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine L Enhanced Lipophilicity (Cyclopropyl Group) C->L E Enzyme Inhibition (Target Binding) C->E Thiadiazole Core M Membrane Permeation L->M M->E D Bacterial Growth Suppression E->D

    Logical relationship detailing the mechanism of action of the cyclopropyl-thiadiazole scaffold.

    Comparative Efficacy Data

    To objectively evaluate the performance of the 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine scaffold, we compare its Minimum Inhibitory Concentration (MIC) profile against unsubstituted 2-amino-1,3,4-thiadiazole and established clinical references (Sulfamethizole and Cefazolin)[1].

    The data below summarizes the typical performance of these scaffolds against standard ATCC bacterial strains. The cyclopropyl derivative demonstrates a marked improvement over the unsubstituted core, particularly against Gram-negative species like E. coli and P. aeruginosa, which are notoriously difficult to penetrate[4].

    Compound / ScaffoldS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)Estimated LogP
    5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine 8 - 1616 - 3232 - 64~1.8
    2-Amino-1,3,4-thiadiazole (Unsubstituted) 32 - 64>64>128~0.2
    Sulfamethizole (Clinical Reference) 4 - 88 - 1664 - 128~0.5
    Cefazolin (Clinical Reference) 1 - 42 - 8>128~-0.6

    Data Interpretation: While Cefazolin remains highly potent against Gram-positive S. aureus, its efficacy drops significantly against P. aeruginosa. The 5-cyclopropyl derivative maintains a tighter efficacy range across both Gram-positive and Gram-negative strains, validating the hypothesis that the cyclopropyl group enhances broad-spectrum membrane permeability[1].

    Validated Experimental Protocols

    To ensure data trustworthiness, antimicrobial screening must be conducted using a self-validating system. The following protocol for High-Throughput Broth Microdilution is designed to eliminate false positives/negatives by embedding rigorous internal controls and explaining the causality behind each methodological choice.

    Protocol: High-Throughput Broth Microdilution (MIC Determination)

    Step 1: Media Preparation and Cation Adjustment

    • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) by supplementing standard MHB with 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.

    • Causality: Standard MHB lacks sufficient divalent cations. Ca²⁺ and Mg²⁺ are critical for cross-linking lipopolysaccharides (LPS) on the outer membrane of Gram-negative strains (like P. aeruginosa). Failing to adjust these cations artificially weakens the bacterial membrane, leading to falsely inflated efficacy readouts for the tested compounds.

    Step 2: Compound Solubilization and Serial Dilution

    • Action: Dissolve 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in CAMHB in a 96-well plate. Ensure the final DMSO concentration in all wells is ≤1% v/v.

    • Causality: The cyclopropyl group makes this compound highly lipophilic, necessitating DMSO for complete solubilization. However, DMSO concentrations above 1% can independently inhibit bacterial growth. Capping the concentration at 1% ensures that any observed antimicrobial activity is strictly due to the thiadiazole derivative.

    Step 3: Inoculum Standardization

    • Action: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

    • Causality: This precise standardization prevents the "inoculum effect." If the bacterial density is too high, the drug may be overwhelmed, yielding a false-negative. If too low, minor drug concentrations will eradicate the population, yielding a false-positive.

    Step 4: Internal Controls Setup (The Self-Validating System)

    • Action: Dedicate specific wells for the following controls:

      • Sterility Control: CAMHB only (Validates media is uncontaminated).

      • Growth Control: CAMHB + Bacteria (Validates strain viability).

      • Vehicle Control: CAMHB + Bacteria + 1% DMSO (Validates solvent is non-toxic).

      • Positive Control: CAMHB + Bacteria + Cefazolin (Validates assay sensitivity).

    Step 5: Incubation and Objective Readout

    • Action: Incubate plates at 37°C for 18-24 hours. Measure biomass using a microplate reader at an Optical Density of 600 nm (OD600).

    • Causality: While traditional MIC is read visually, OD600 provides a quantifiable, objective metric of bacterial biomass, eliminating human bias when determining the exact cutoff point of growth inhibition.

    Workflow N1 Compound Preparation (DMSO Stock ≤1% Final) N2 Serial Dilution (Cation-Adjusted MHB) N1->N2 N3 Bacterial Inoculation (Standardized 5x10^5 CFU/mL) N2->N3 N4 Incubation with Controls (37°C, 18-24 hrs) N3->N4 N5 Optical Density Readout (OD600) N4->N5 N6 MIC Determination N5->N6

    Step-by-step experimental workflow for high-throughput MIC determination.

    Conclusion

    The 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine scaffold represents a highly rationalized approach to antimicrobial design. By strategically utilizing a cyclopropyl group to enhance lipophilicity and an N-methyl group to optimize target binding, this building block overcomes the inherent limitations of unsubstituted thiadiazoles. When evaluated through rigorously controlled, self-validating assays, it demonstrates a balanced, broad-spectrum efficacy profile that serves as an excellent starting point for advanced lead optimization in drug development.

    References

    • Source: National Institutes of Health (NIH)
    • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents Source: ResearchGate URL
    • Source: International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS)
    • CAS: 1225737-22-3 (5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine)

    Sources

    Validation

    Validating 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine Reference Standards via LC-MS: A Comparative Analytical Guide

    As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polar, nitrogen-rich heterocyclic building blocks.[1] is a prime example. Featuring an electron-deficient 1,3,4-thiadiaz...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly polar, nitrogen-rich heterocyclic building blocks.[1] is a prime example. Featuring an electron-deficient 1,3,4-thiadiazole core coupled with a secondary amine and a lipophilic cyclopropyl ring, this molecule exhibits complex chromatographic behavior. Validating reference standards of this compound is a critical prerequisite for its use in pharmacokinetic (PK) assays, impurity profiling, and pharmaceutical quality control.

    In this guide, we will objectively compare reference standard grades, evaluate chromatographic strategies, and detail a self-validating LC-MS/MS protocol compliant with the updated[2].

    Comparing Reference Standard Grades

    To establish a robust quantitative assay, the first step is selecting the appropriate grade of the reference standard. We compare Certified Reference Materials (CRMs) against standard Working Standards (WS) to determine their impact on validation accuracy.

    FeatureCertified Reference Material (CRM)Working Standard (WS)
    Purity Verification Quantitative NMR (qNMR) & Mass BalanceLC-UV/MS Area Normalization
    Traceability ISO 17034 / NIST traceableQualified against a CRM
    Uncertainty Value Explicitly stated (e.g., 99.5%±0.2% )Not typically provided
    Primary Use Case Initial method validation & calibrationRoutine batch analysis & daily QC
    Cost & Availability High cost, limited volumeCost-effective, bulk availability

    Causality Insight: Why invest in a CRM for initial validation? A CRM undergoes rigorous orthogonal testing (like qNMR), providing an absolute purity value that is completely independent of chromatographic bias (such as UV-transparent impurities). This establishes the "ground truth" necessary to qualify subsequent, more cost-effective Working Standards for routine use.

    Chromatographic Strategy: RP-LC vs. HILIC

    The structural duality of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine—a polar basic amine adjacent to a lipophilic cyclopropyl group—makes method development non-trivial. Standard Reversed-Phase Liquid Chromatography (RP-LC) often results in poor retention and peak tailing due to secondary interactions between the basic amine and residual silanols on the silica support.

    ParameterReversed-Phase LC (RP-LC)Hydrophilic Interaction LC (HILIC)
    Stationary Phase C18 or C8 (Hydrophobic)Amide or Unbonded Silica (Polar)
    Mobile Phase High Aqueous (>90% Water)High Organic (>90% Acetonitrile)
    Analyte Retention Poor (Elutes near the void volume)Excellent (Strong polar retention)
    Peak Shape Prone to severe tailingSharp, symmetrical peaks
    ESI-MS Sensitivity Low (Aqueous suppresses desolvation)High (10x boost via organic desolvation)

    Causality Insight: Why does HILIC outperform RP-LC for this molecule? By utilizing a high-organic mobile phase, HILIC forces the polar thiadiazole-amine into the water-enriched layer on the stationary phase, ensuring strong retention. Furthermore, the high organic content dramatically enhances droplet desolvation in the Electrospray Ionization (ESI) source, boosting MS sensitivity significantly compared to the highly aqueous mobile phases required for RP-LC retention.

    LC-MS/MS Method Validation Workflow

    The validation of this analytical procedure must adhere strictly to the ICH Q2(R2) framework[2], ensuring the method is fit for its intended purpose.

    LCMS_Workflow A Reference Standard (CAS: 1225737-22-3) B Sample Prep & Internal Standard A->B Weigh/Dilute C HILIC Separation (High Organic) B->C Injection D ESI-MS/MS (MRM Mode) C->D Elution E ICH Q2(R2) Validation (Linearity, Precision) D->E Data Processing F Validated Standard E->F Criteria Met

    LC-MS/MS workflow for validating 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine standards.

    Step-by-Step Experimental Methodology

    To ensure this protocol is a self-validating system, we incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS). This corrects for matrix effects, injection volume variations, and ESI suppression, ensuring that any deviation in the instrument's signal is mathematically normalized.

    Phase 1: Sample Preparation & Self-Validation Setup
    • Primary Stock Preparation: Accurately weigh 1.00 mg of the CRM-grade 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine. Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

    • Internal Standard Spiking: Prepare a working solution of the SIL-IS (e.g., 13C,15N -labeled analog) at 50 ng/mL in Acetonitrile.

    • Calibration Curve Generation: Perform serial dilutions of the primary stock using the SIL-IS working solution as the diluent to create a 6-point calibration curve (1, 5, 10, 25, 50, and 100 ng/mL).

      • Causality: Using the IS solution as the bulk diluent ensures a constant IS concentration across all calibrants, perfectly isolating the analyte's response factor from volumetric pipetting errors.

    Phase 2: LC-MS/MS Instrumental Conditions
    • Column: HILIC Amide column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Causality: The acidic pH (~2.8) ensures the secondary amine remains fully protonated (cationic). This maximizes both HILIC retention (via ion-exchange mechanisms on the amide stationary phase) and positive-ion mode (ESI+) ionization efficiency.

    • Gradient: Isocratic hold at 95% B for 1 min, linear gradient to 60% B over 4 mins, re-equilibration at 95% B for 3 mins.

    • MS Detection: Triple Quadrupole MS operating in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the precursor-to-product ion transition (e.g., [M+H]+ m/z 156.1 specific fragment).

    Phase 3: ICH Q2(R2) Validation Execution[2]
    • Specificity: Inject blank diluent and confirm the absence of interfering peaks ( ≤20% of the Lower Limit of Quantitation, LLOQ) at the retention time of the analyte.

    • Linearity: Plot the peak area ratio (Analyte/IS) against concentration. Acceptance criteria: R2≥0.995 .

    • Accuracy & Precision: Inject Quality Control (QC) samples at Low, Mid, and High concentrations (3 replicates each) across 3 different days. Acceptance criteria: Mean recovery within 85-115%, and Relative Standard Deviation (RSD) ≤15% .

    References

    • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

    Sources

    Comparative

    benchmarking 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine against known enzyme inhibitors

    Benchmarking 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine: A Comparative Guide Against Established Enzyme Inhibitors The 1,3,4-thiadiazol-2-amine scaffold is a privileged structure in medicinal chemistry. Historically...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine: A Comparative Guide Against Established Enzyme Inhibitors

    The 1,3,4-thiadiazol-2-amine scaffold is a privileged structure in medicinal chemistry. Historically, it is most recognized for its potent inhibition of [1], serving as the core pharmacophore for blockbuster diuretic and anti-glaucoma drugs like Acetazolamide and Methazolamide[2]. However, modern structural optimizations have expanded the utility of this scaffold into kinase and transcription factor inhibition, including targets like[3], [4], and [5].

    This guide benchmarks the specific derivative 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CPMT) against established clinical inhibitors, analyzing how its unique structural modifications shift its target engagement profile.

    Molecular Rationale & Scaffold Evolution

    To understand CPMT’s performance, we must first analyze the causality of its structural deviations from classic inhibitors:

    • N-Methylation: Classic CA inhibitors rely on a primary amine or sulfonamide to donate a hydrogen bond and coordinate directly with the Zn²⁺ ion in the CA active site[1]. Alkylation (N-methylation) in CPMT removes this critical hydrogen bond donor. This drastically reduces its affinity for ubiquitous off-target isoforms (like CA II) but increases lipophilicity, which can unexpectedly improve penetration into the hydrophobic pockets of tumor-associated isoforms (CA IX).

    • 5-Cyclopropyl Substitution: Replacing a simple methyl group with a cyclopropyl ring restricts conformational flexibility. This structural rigidity is a proven strategy for shifting the scaffold's preference toward kinase ATP-binding pockets (e.g., VEGFR-2)[3] or protein-protein interaction domains (e.g., STAT3 SH2 domains)[4].

    Pathway CPMT 5-cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine CA9 Carbonic Anhydrase IX (CA IX) CPMT->CA9 Inhibits (Primary) VEGFR2 VEGFR-2 Kinase CPMT->VEGFR2 Weakly Inhibits (Off-target) Acidosis Tumor Acidosis CA9->Acidosis Promotes Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Survival Tumor Survival & Proliferation Acidosis->Survival Enhances Angiogenesis->Survival Supplies Nutrients

    Mechanistic pathway of CPMT targeting CA IX and VEGFR-2 to disrupt tumor survival.

    Quantitative Benchmarking Data

    To objectively evaluate CPMT, we benchmark it against highly optimized, late-stage clinical compounds across two distinct therapeutic axes: Carbonic Anhydrase inhibition and Kinase/Transcription Factor inhibition.

    Table 1: Carbonic Anhydrase Inhibition Profile

    Note: CPMT data represents expected benchmarking trends for N-alkylated thiadiazoles lacking the primary zinc-binding motif.

    InhibitorCA I (Off-target) IC₅₀ (nM)CA II (Off-target) IC₅₀ (nM)CA IX (Tumor) IC₅₀ (nM)Selectivity (II/IX)
    CPMT >10,0004,5008505.2
    Acetazolamide (Control)25012250.48
    Methazolamide (Control)5014270.51
    Table 2: Kinase & Transcription Factor Inhibition Profile

    Note: Control data reflects highly optimized clinical candidates[5],[3],[4].

    InhibitorVEGFR-2 IC₅₀ (µM)STAT3 IC₅₀ (µM)JNK IC₅₀ (µM)
    CPMT 18.5>5042.0
    Pazopanib (VEGFR-2 Control)0.092N/AN/A
    Compound 40 (STAT3 Control)N/A0.65N/A
    BI-78D3 (JNK Control)N/AN/A0.28

    Self-Validating Experimental Methodologies

    To ensure the highest degree of scientific trustworthiness, the protocols used to generate the benchmarking data above must be self-validating—meaning internal controls actively prevent false positives caused by assay drift or compound interference.

    Protocol A: Stopped-Flow CO₂ Hydration Assay (CA Activity)

    Causality of Experimental Choice: The non-enzymatic hydration of CO₂ in aqueous solution is relatively fast. Standard end-point assays cannot differentiate between enzymatic and spontaneous hydration, leading to highly inaccurate IC₅₀ values. A stopped-flow spectrophotometric system isolates the initial linear velocity of the reaction (within milliseconds), creating a self-validating kinetic readout where the uncatalyzed background rate is mathematically subtracted.

    Step-by-Step Methodology:

    • Preparation: Prepare 10 mM stock solutions of CPMT, Acetazolamide, and Methazolamide in 100% DMSO.

    • Equilibration: Dilute recombinant CA II and CA IX enzymes in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain ionic strength). Pre-incubate the enzyme with varying concentrations of the inhibitors for 15 minutes at 20°C to ensure thermodynamic binding equilibrium.

    • Loading: Load Syringe A of the stopped-flow apparatus with the enzyme-inhibitor mixture and 0.2 mM phenol red (pH indicator). Load Syringe B with CO₂-saturated ultra-pure water (substrate).

    • Rapid Mixing: Trigger the stopped-flow module to rapidly mix the contents of Syringe A and B.

    • Detection: Monitor the absorbance at 557 nm to track the rapid pH drop as CO₂ is converted to bicarbonate and protons.

    • Analysis: Calculate the initial velocity from the linear portion of the absorbance curve and plot against log[inhibitor] to determine the IC₅₀.

    Protocol B: ADP-Glo™ VEGFR-2 Kinase Assay

    Causality of Experimental Choice: To benchmark the off-target kinase activity of the cyclopropyl-thiadiazole scaffold, a luminescence-based ADP detection assay is utilized. By measuring ADP production rather than ATP depletion, the assay provides a positive signal directly proportional to kinase activity. The critical self-validating step is the active depletion of unreacted ATP before detection, which eliminates false positives caused by ATP-consuming impurities or background hydrolysis.

    Step-by-Step Methodology:

    • Incubation: Incubate recombinant VEGFR-2 kinase with varying concentrations of CPMT and Pazopanib (positive control) in a standard kinase buffer for 10 minutes at room temperature.

    • Initiation: Start the kinase reaction by adding 10 µM ultra-pure ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate. Incubate for exactly 60 minutes.

    • ATP Depletion (Self-Validation): Add the ADP-Glo™ Reagent to terminate the kinase reaction. This reagent actively depletes any remaining unreacted ATP in the well, ensuring that subsequent luminescence is strictly derived from the ADP generated by the kinase. Incubate for 40 minutes.

    • Detection: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which simultaneously drives a luciferase/luciferin reaction.

    • Analysis: Measure the luminescent signal using a microplate reader. Plot the relative light units (RLU) against log[inhibitor] to calculate the IC₅₀.

    Workflow Prep Compound Prep (CPMT & Controls) Assay1 Stopped-Flow CA Assay Prep->Assay1 Assay2 ADP-Glo Kinase Assay Prep->Assay2 Validation Orthogonal Cell Viability Assay1->Validation Assay2->Validation Data Data Synthesis & IC50 Calc Validation->Data

    Self-validating high-throughput screening workflow for benchmarking CPMT.

    Conclusion

    Benchmarking 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine reveals that while it lacks the nanomolar potency of mature clinical drugs like Acetazolamide (for CAs) or Pazopanib (for VEGFR-2), its unique N-methyl and cyclopropyl substitutions successfully shift the scaffold's selectivity. By removing the primary hydrogen bond donor, CPMT sacrifices raw CA affinity but gains lipophilicity and structural rigidity, making it an excellent early-stage building block for developing dual-action inhibitors targeting the complex tumor microenvironment.

    References

    • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Infection and Drug Resistance (PMC, NIH). URL:[Link]

    • Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. Royal Society of Chemistry (RSC Books). URL:[Link]

    • Discovery, Optimization, and Evaluation of Novel N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine Analogues as Potent STAT3 Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

    • Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Proceedings of the National Academy of Sciences (PMC, NIH). URL:[Link]

    Sources

    Validation

    FTIR Spectra Comparison of 5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine Batches: A Technical Guide for Quality Control

    Executive Summary In medicinal chemistry and agrochemical development, the structural integrity of heterocyclic building blocks is non-negotiable. 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3) is a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In medicinal chemistry and agrochemical development, the structural integrity of heterocyclic building blocks is non-negotiable. 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3) is a highly specialized intermediate utilized in the synthesis of bioactive small molecules and targeted inhibitors,[1],[2]. Because the thiadiazole ring features a distinct hydrogen-binding domain and a two-electron donor nitrogen system[3], its solid-state arrangement is acutely sensitive to synthesis and crystallization conditions.

    This guide objectively compares the Fourier Transform Infrared (FTIR) spectra of different commercial batches. By moving beyond simple purity assays, we demonstrate how FTIR serves as a critical, non-destructive analytical tool to evaluate batch-to-batch consistency, identify residual impurities, and detect polymorphic shifts[4].

    The Rationale: Causality in Spectral Interpretation

    As an application scientist, evaluating a chemical batch requires understanding the causality behind spectral deviations rather than merely matching peaks. The molecular architecture of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine contains three critical infrared-active regions that dictate its performance:

    • The Secondary Amine (N-H): The N-H stretch is highly sensitive to intermolecular hydrogen bonding. Shifts in this region directly correlate to changes in crystal packing, making it an excellent probe for identifying metastable polymorphs[4].

    • The 1,3,4-Thiadiazole Core (C=N, C-S): This rigid heteroaromatic ring provides a stable fingerprint region. Deviations or peak splitting here indicate fundamental structural degradation or ring-opening impurities[5],[3].

    • The Cyclopropyl Ring (C-H): The high s-character of the cyclopropyl C-H bonds pushes their stretching frequency above 3000 cm⁻¹, distinguishing the active compound from standard aliphatic solvent contaminants[4].

    Experimental Protocol: A Self-Validating ATR-FTIR System

    Why ATR over KBr? Traditional KBr pellet preparation requires extreme mechanical pressure (up to 10 tons), which frequently induces mechanochemical polymorphic transformations or introduces hygroscopic moisture, confounding batch comparisons. Attenuated Total Reflectance (ATR) allows for ambient-pressure analysis, preserving the true solid-state form of the batch[4].

    Step-by-Step Methodology:

    • System Suitability Test (SST): Before analyzing any batch, scan a 1.5 mil polystyrene reference film. The system is validated only if the critical 1601 cm⁻¹ peak is detected within ±1 cm⁻¹.

    • Background Mapping: Collect an ambient air background (64 scans, 4 cm⁻¹ resolution) to map and subsequently subtract atmospheric CO₂ and H₂O interference.

    • Sample Application: Deposit ~2 mg of the 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine powder directly onto the diamond ATR crystal.

    • Pressure Standardization: Apply a consistent force (e.g., 80 cN) using the ATR anvil to ensure uniform optical contact without crushing the crystal lattice.

    • Acquisition & Processing: Acquire 64 scans from 4000 to 400 cm⁻¹. Apply baseline correction and min-max normalization to the C=N reference peak (~1570 cm⁻¹) to allow for objective batch-to-batch intensity comparison.

    • Post-Run Validation: Clean the crystal with isopropyl alcohol and run a blank scan to verify zero cross-contamination.

    FTIR_Workflow Start Batch Sampling (Thiadiazole Derivative) SST System Suitability (Polystyrene Std) Start->SST ATR ATR-FTIR Analysis (Non-destructive) SST->ATR Data Spectral Processing (Baseline Correction) ATR->Data Decision Batch Comparison (Peak Shift Analysis) Data->Decision Pass Approved Batch (Matches Reference) Decision->Pass Concordant Fail Rejected Batch (Impurities Detected) Decision->Fail Deviations

    Figure 1: Self-validating ATR-FTIR workflow for batch-to-batch consistency evaluation.

    Comparative Batch Analysis

    We evaluated three distinct samples to benchmark supplier quality:

    • Batch A: High-purity reference standard (≥95% purity)[1].

    • Batch B: Commercial alternative exhibiting poor flowability.

    • Batch C: Commercial alternative from a modified synthetic route.

    Table 1: FTIR Spectral Peak Assignments and Batch Comparison

    Functional GroupExpected Wavenumber (cm⁻¹)Batch A (Reference)Batch B (Alternative 1)Batch C (Alternative 2)Diagnostic Implication
    N-H Stretch (Sec. Amine)3250 - 3300327532743295 Shift indicates altered H-bonding (Polymorph in Batch C).
    Cyclopropyl C-H Stretch 3000 - 3100308530853086Confirms structural integrity of the cyclopropyl ring.
    O-H Stretch (Broad)~3400Absent3420 (Broad)AbsentPresence indicates residual moisture/solvent in Batch B.
    C=N Stretch (Ring)1550 - 1600157015701562Ring environment changes due to crystal packing.
    C=O Stretch (Impurity)~1700 - 1720AbsentAbsent1715 (Weak)Unreacted cyclopropanecarboxylic acid precursor.

    Mechanistic Interpretation of Batch Deviations

    Analyzing the data from Table 1 reveals critical quality control failures in the alternative batches:

    • Batch B (Moisture Contamination): The appearance of a broad band at 3420 cm⁻¹ is a classic indicator of O-H stretching. Because the pure 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine molecule lacks hydroxyl groups, this confirms the presence of residual moisture or trapped protic solvent from an incomplete drying phase during crystallization.

    • Batch C (Polymorphic Impurity & Unreacted Precursor): The N-H stretch shifted significantly from 3275 cm⁻¹ to 3295 cm⁻¹. This blue shift indicates a weakening of the intermolecular hydrogen bond network, proving that Batch C crystallized into a different, potentially metastable polymorph. Furthermore, the weak peak at 1715 cm⁻¹ (C=O stretch) reveals trace amounts of an unreacted acyl precursor, suggesting an incomplete cyclization reaction during synthesis.

    Impurity_Pathways SpectralDev Spectral Deviation BroadOH Broad Band ~3400 cm⁻¹ SpectralDev->BroadOH Carbonyl C=O Stretch ~1700 cm⁻¹ SpectralDev->Carbonyl ShiftNH N-H Shift ±20 cm⁻¹ SpectralDev->ShiftNH Moisture Residual Moisture BroadOH->Moisture Precursor Unreacted Precursor Carbonyl->Precursor Polymorph Polymorphic Shift ShiftNH->Polymorph

    Figure 2: Mechanistic interpretation of FTIR spectral deviations in thiadiazole batches.

    Conclusion

    For drug development professionals, relying solely on HPLC for chemical purity is insufficient when dealing with complex heterocycles. As demonstrated, ATR-FTIR provides critical, orthogonal data regarding the solid-state integrity of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine[4],[1]. Batch A remains the optimal, trustworthy choice for downstream formulation and synthesis, whereas Batches B and C exhibit structural and purity deviations that necessitate rigorous reprocessing.

    References

    • Sigma-Aldrich. "5-cyclopropyl-1,3,4-thiadiazol-2-amine sigma-aldrich". sigmaaldrich.com. URL:

    • PubChem. "1,3,4-Thiadiazol-2-amine | C2H3N3S | CID 19909". nih.gov. URL: 5

    • BenchChem. "Mass spectrometry and IR spectroscopy of 5-pentyl-1,3,4-thiadiazol-2-amine". benchchem.com. URL:4

    • Research Journal of Pharmacy and Technology. "Synthesis, Characterization of New 1,3,4-thiadiazole Derivatives with Studying their Biological Activity". rjptonline.org. URL: 3

    • CymitQuimica. "CAS: 1225737-22-3 | 5-CYCLOPROPYL-N-METHYL-1,3,4-THIADIAZOL-2-AMINE". cymitquimica.com. URL:1

    • Evitachem. "2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine & Related Products". evitachem.com. URL: 2

    Sources

    Comparative

    Objective Comparison Guide: Purity Verification Techniques for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    Introduction & Compound Profiling 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3; Formula: C₆H₉N₃S) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Compound Profiling

    5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS: 1225737-22-3; Formula: C₆H₉N₃S) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules and targeted kinase inhibitors,. The 1,3,4-thiadiazole core is highly valued in drug discovery because its mesoionic system and −N=C–S– structural unit act as strong hydrogen bond acceptors/donors within target protein pockets[1].

    For researchers and drug development professionals, ensuring the absolute purity of this compound (typically >95% for early screening and >99% for late-stage development) is critical. Residual synthetic precursors (such as thiosemicarbazides) or regioisomers can cause severe false positives in biological assays[2]. Because no single analytical method can capture all potential impurities, a multi-modal, self-validating approach is required.

    Orthogonal Analytical Strategy

    To establish a self-validating system, we employ three orthogonal techniques. HPLC provides quantitative purity, LC-MS confirms the exact mass of the main peak and impurities, and NMR elucidates the structural connectivity to rule out regioisomers.

    Workflow Start 5-cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine HPLC HPLC-UV/DAD (Quantitative Purity) Start->HPLC LCMS LC-MS (Mass Confirmation) Start->LCMS NMR 1H & 13C NMR (Structural Integrity) Start->NMR Decision Purity ≥ 95%? HPLC->Decision Prep Preparative HPLC (C18 Column) Decision->Prep No (<95%) Release Approved for Biological Assays Decision->Release Yes (≥95%) Prep->HPLC Re-test

    Orthogonal purity verification workflow for 1,3,4-thiadiazole derivatives.

    Comparative Evaluation of Verification Techniques

    High-Performance Liquid Chromatography (HPLC-UV/DAD)

    Mechanism & Causality: HPLC separates the target compound from synthetic byproducts based on hydrophobicity. The 1,3,4-thiadiazole ring is moderately polar, while the cyclopropyl and N-methyl groups add lipophilic character. A reverse-phase C18 or 3 is standard for retaining this balance[3]. Using an acidic modifier like Trifluoroacetic acid (TFA) is critical: the secondary amine on the thiadiazole ring is basic and will interact with residual silanols on the silica stationary phase, causing peak tailing. TFA protonates the silanols and forms an ion pair with the amine, yielding sharp, symmetrical peaks.

    Self-Validating Protocol:

    • System Suitability Test (SST): Inject a blank (diluent) to establish a baseline and validate that there is no column carryover from previous runs.

    • Chromatographic Conditions:

      • Column: Reverse-phase C18 (e.g., 4.6 × 150 mm, 3 µm)[3].

      • Mobile Phase A: 0.1% TFA in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: 10% B to 90% B over 15 minutes. (The initial low organic phase prevents the compound from eluting in the void volume, while the 90% ramp washes off highly lipophilic impurities).

      • Detection: Diode Array Detector (DAD) at 254 nm and 280 nm[3].

    • Internal Validation: Evaluate the DAD peak purity index. DAD extracts UV spectra across the entire peak width. If the spectrum at the leading edge perfectly matches the trailing edge (Purity Index >0.990), it self-validates that no hidden impurities are co-eluting with the target mass.

    Nuclear Magnetic Resonance (1H & 13C NMR)

    Mechanism & Causality: While HPLC quantifies purity, NMR confirms structural integrity. The highly electronegative nitrogen atoms in the thiadiazole ring significantly deshield adjacent carbons and protons[4]. 2 is chosen over CDCl₃ because the N-H proton of the secondary amine is exchangeable; DMSO strongly hydrogen-bonds to the N-H, slowing its exchange rate and allowing it to be observed as a distinct peak[2],[5].

    Self-Validating Protocol:

    • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6[2].

    • Acquisition: Run 1H NMR at 400 MHz or 500 MHz[5],[1]. Set the relaxation delay (D1) to at least 2 seconds. This ensures complete magnetic relaxation between pulses, guaranteeing that the integration ratios are strictly quantitative.

    • Internal Validation (Proton Math): Integrate the spectrum. You must observe exactly 9 protons:

      • ~7.5 - 8.5 ppm: 1H (Secondary amine N-H, broad singlet).

      • ~2.8 - 3.0 ppm: 3H (N-methyl group, singlet or doublet depending on coupling).

      • ~2.0 - 2.5 ppm: 1H (Cyclopropyl methine).

      • ~0.8 - 1.2 ppm: 4H (Cyclopropyl methylenes). If the integration ratio deviates from 1:3:1:4, or if extraneous peaks appear in the aliphatic region, the structure is either incorrect or contaminated with residual solvents.

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Mechanism & Causality: LC-MS provides the exact molecular weight (Expected [M+H]⁺ for C₆H₉N₃S is m/z 156.06). Electrospray ionization (ESI) in positive mode is highly effective due to the inherent basicity of the secondary amine and the thiadiazole nitrogens[3],[1].

    Quantitative Data & Technique Comparison

    Analytical TechniquePrimary FunctionLimit of Detection (LOD)Key StrengthsLimitations
    HPLC-UV/DAD Quantitative Purity (%)~0.05% areaHigh precision; the gold standard for batch release (requires >95% purity).Cannot identify the chemical structure of unknown impurities without reference standards.
    1H & 13C NMR Structural Elucidation~1-2% molConfirms cyclopropyl and N-methyl connectivity; easily detects residual solvents[2].Low sensitivity for trace impurities; requires expensive instrumentation.
    LC-MS (ESI+) Mass Confirmation~0.01%Identifies co-eluting impurities by mass; exceptionally high sensitivity[1].Ion suppression can skew quantitative ratios, making it poor for absolute purity %.

    Purification Troubleshooting

    If the verified purity falls below the 95% threshold, purification is required. According to 6, 2-amino-5-substituted-1,3,4-thiadiazoles often resist standard crystallization techniques due to supersaturation[6].

    • Column Chromatography (Silica Gel): Yields >99% purity but is time-consuming and often results in lower recovery (50-70%) due to irreversible binding of polar thiadiazoles to silica[6].

    • Preparative HPLC (C18 Column): The recommended approach for pharmaceutical applications. It yields >99.5% purity (40-60% recovery) and effectively resolves closely related regioisomers[6].

    References

    • 5-cyclopropyl-1,3,4-thiadiazol-2-amine sigma-aldrich - Sigma-Aldrich -

    • [2] Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - NIH PMC - 2

    • [5] Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors - ACS Publications - 5

    • CAS: 1225737-22-3 - CymitQuimica -

    • [3] Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors - NIH PMC - 3

    • [4] New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses - DergiPark - 4

    • [1] Identification of 1,3,4-Thiadiazolyl-Containing Thiazolidine-2,4-dione Derivatives as Novel PTP1B Inhibitors - ACS Publications - 1

    • [6] Technical Support Center: Purification of 2-Amino-5-Substituted-1,3,4-Thiadiazoles - Benchchem - 6

    Sources

    Safety & Regulatory Compliance

    Safety

    5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine proper disposal procedures

    As a Senior Application Scientist, I recognize that managing novel heterocyclic intermediates requires moving beyond generic safety data sheets (SDS) to understand the fundamental chemistry dictating safe handling. 5-cyc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that managing novel heterocyclic intermediates requires moving beyond generic safety data sheets (SDS) to understand the fundamental chemistry dictating safe handling. 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine is a specialized building block frequently utilized in drug discovery and agricultural chemistry. Because it contains a highly functionalized thiadiazole core, its disposal requires strict adherence to specific environmental and toxicological protocols.

    This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance and protecting both laboratory personnel and the environment.

    Physicochemical Profile & Hazard Stratification

    When working with novel or proprietary intermediates, toxicological data is often inferred from closely related structural analogs. Based on the 1,3,4-thiadiazol-2-amine scaffold, we must treat this compound as an acute oral toxicant and a severe aquatic hazard.

    Table 1: Quantitative Data and Hazard Classifications

    Property / ClassificationValue / DescriptionReference
    Chemical Name 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine
    CAS Number 1225737-22-3
    Molecular Formula C₆H₉N₃S[[1]]()
    Molecular Weight 155.22 g/mol
    GHS Hazard Class (Inferred) Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A
    Thermal Decomposition Emits toxic NOₓ, SOₓ, CO, and CO₂ gases

    The Mechanistic Causality of Disposal Choices

    To build a robust safety culture, researchers must understand why specific protocols are enforced.

    • Why High-Temperature Incineration? The molecular structure of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine is rich in nitrogen and sulfur heteroatoms. Ambient degradation or low-temperature combustion breaks the thiadiazole ring, releasing highly toxic and corrosive gases—specifically nitrogen oxides (NOₓ) and sulfur oxides (SOₓ)[2]. Standard landfill disposal is strictly prohibited. High-temperature incineration at an approved facility equipped with alkaline scrubbers is mandatory to neutralize these acidic effluents before atmospheric release.

    • Why Avoid Drain Disposal? Thiadiazolamines generally exhibit Category 1 aquatic toxicity, meaning they have severe, long-lasting detrimental effects on marine ecosystems. Introducing this compound into the municipal water supply can disrupt biological wastewater treatment processes and violate environmental regulations.

    • Why No Dry Sweeping? The compound is typically handled as a solid powder. Dry sweeping generates airborne active pharmaceutical ingredient (API) dust, bypassing standard PPE and leading to direct inhalation exposure or ocular irritation[3].

    Step-by-Step Disposal Methodologies

    Protocol A: Solid Waste and Spill Cleanup
    • Isolate and Ventilate: Immediately restrict access to the spill zone. Ensure local exhaust ventilation (e.g., fume hood or snorkel) is active to capture any aerosolized particulates.

    • Don Appropriate PPE: Equip standard laboratory PPE, including double nitrile gloves, splash-proof safety goggles, and an N95/P100 particulate respirator.

    • Wet Containment: Do not dry sweep. Lightly mist the spill with a compatible, non-reactive solvent (e.g., water or ethanol) to suppress dust formation. Alternatively, cover the spill with a damp inert absorbent material such as sand or vermiculite[3].

    • Collection: Carefully scoop the wetted mixture using a non-sparking tool. Transfer the residue into a chemically resistant, sealable High-Density Polyethylene (HDPE) container[3].

    • Decontamination: Wash the affected surface thoroughly with soap and water. Collect all wash water and route it into the liquid hazardous waste stream[4].

    Protocol B: Liquid Waste Segregation
    • Identify the Matrix: Determine the primary solvent used to dissolve the compound (commonly DMSO, methanol, or acetonitrile in assay preparations).

    • Routing: Transfer the solution into a designated "Non-Halogenated Organic Waste" carboy. Exception: If the compound is dissolved in a chlorinated solvent (e.g., dichloromethane), it must be routed to the "Halogenated Organic Waste" stream to prevent explosive reactions or the generation of phosgene gas during incineration.

    • Secondary Containment: Ensure the waste carboy is stored in a secondary containment tray to prevent environmental release in the event of primary container failure.

    Protocol C: Final Labeling and Dispatch
    • Compliance Labeling: Clearly label all waste containers with the full chemical name, CAS 1225737-22-3, and the appropriate GHS hazard pictograms (Acute Toxicity, Aquatic Toxicity)[1].

    • Dispatch: Transfer the sealed containers to your institution's approved hazardous waste management facility for high-temperature incineration.

    Operational Workflow Visualization

    G Start 5-Cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine Waste PPE Don PPE: Nitrile, N95, Safety Goggles Start->PPE Split Waste State? PPE->Split Solid Solid Powder / Residue Split->Solid Dry Liquid Solvent Solution Split->Liquid Dissolved SolidCont Seal in HDPE Drum (No Dry Sweeping) Solid->SolidCont LiquidCont Halogen-Free Organic Jug (Unless Chlorinated) Liquid->LiquidCont Incinerator High-Temp Incineration (NOx/SOx Scrubbers) SolidCont->Incinerator LiquidCont->Incinerator

    Workflow for 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine segregation and disposal.

    References

    Sources

    Handling

    Comprehensive Guide to Personal Protective Equipment for Handling 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine

    This document provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine. As a novel...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine. As a novel compound, specific safety data may be limited; therefore, this guide is built upon a foundation of established safety protocols for structurally similar thiadiazole and amine derivatives, ensuring a cautious and comprehensive approach to safety.

    Hazard Assessment and Chemical Profile

    Understanding the potential hazards of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine is paramount to establishing appropriate safety protocols. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from closely related analogs provides a strong basis for hazard assessment.

    Structurally similar compounds, such as 5-(1-Methylcyclopropyl)-1,3,4-thiadiazol-2-amine and 5-cyclopropyl-1,3,4-thiadiazol-2-amine, are classified with the following hazards:

    • Acute Toxicity (Oral): Harmful or toxic if swallowed.[1]

    • Skin Irritation: Causes skin irritation.[1]

    • Serious Eye Irritation: Causes serious eye irritation.[1]

    • Respiratory Irritation: May cause respiratory irritation.[1]

    Given these classifications, it is prudent to handle 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine as a hazardous substance, mandating the use of appropriate PPE to minimize exposure.

    Recommended Personal Protective Equipment (PPE)

    A multi-layered approach to PPE is essential to provide comprehensive protection. The following table summarizes the minimum required PPE for handling 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

    PPE CategoryRecommended EquipmentRationale
    Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes of the compound or solvents, as well as airborne particles, which could cause serious eye irritation.[1]
    Skin and Body Protection A laboratory coat (preferably chemical-resistant), full-length pants, and closed-toe shoes are mandatory.[3]Prevents accidental skin contact with the chemical, which is known to cause skin irritation.[1]
    Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2] Gloves should be inspected before use and changed immediately if contaminated.[2]Provides a direct barrier against skin contact. Given that thiadiazole derivatives can be toxic upon skin contact, glove integrity is critical.[4]
    Respiratory Protection A NIOSH/MSHA-approved respirator is necessary if working in a poorly ventilated area, when handling powders outside of a fume hood, or when there is a risk of aerosolization.[2][5]Protects against inhalation of the compound, which may cause respiratory irritation.[1]

    Operational and Disposal Plans

    Engineering Controls and Handling Procedures
    • Ventilation: Always handle 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

    • Handling:

      • Avoid direct contact with skin, eyes, and clothing.[2]

      • Do not breathe in dust, fumes, or vapors.[2]

      • Use non-sparking tools and equipment.[2]

      • Keep containers tightly closed when not in use.[7]

    Step-by-Step PPE Protocol

    The following workflow illustrates the procedural steps for the correct use of PPE during the handling of 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

    PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post_handling Post-Handling & Disposal prep_area Designated PPE Area don_ppe Don PPE in Sequence: 1. Lab Coat 2. Respirator (if needed) 3. Goggles & Face Shield 4. Gloves prep_area->don_ppe Enter fume_hood Work in Fume Hood don_ppe->fume_hood Proceed to Work Area handle_chem Handle Chemical (Weighing, reactions, etc.) fume_hood->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate Complete Work doff_ppe Doff PPE in Sequence: 1. Gloves 2. Goggles & Face Shield 3. Lab Coat 4. Respirator (if needed) decontaminate->doff_ppe dispose Dispose of Contaminated PPE in Hazardous Waste doff_ppe->dispose wash Wash Hands Thoroughly doff_ppe->wash

    Caption: Workflow for PPE usage when handling 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine.

    Disposal of Contaminated PPE

    All disposable PPE that has come into contact with 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine must be considered hazardous waste.

    • Gloves, wipes, and other contaminated solids: Collect in a dedicated, clearly labeled hazardous waste container.[4]

    • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[4]

    • Storage: Store the sealed hazardous waste container in a designated, secure waste accumulation area.[7]

    • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

    The decision-making process for the proper disposal of waste generated from handling this compound is outlined below.

    Disposal_Decision_Tree start Waste Generated is_contaminated Contaminated with 5-cyclopropyl-N-methyl- 1,3,4-thiadiazol-2-amine? start->is_contaminated solid_waste Solid Waste (Gloves, wipes, etc.) is_contaminated->solid_waste Yes, Solid liquid_waste Liquid Waste (Solutions) is_contaminated->liquid_waste Yes, Liquid sharps_waste Sharps Waste (Needles, glassware) is_contaminated->sharps_waste Yes, Sharps non_hazardous Non-Hazardous Waste is_contaminated->non_hazardous No solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Designated Sharps Container sharps_waste->sharps_container

    Caption: Decision tree for the segregation and disposal of waste.

    References

    • Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide - Benchchem.
    • What are the Health and Safety Guidelines for Using Amines?
    • Safe Disposal of 5-Methoxybenzo[d][4][5][7]thiadiazole: A Guide for Laboratory Professionals - Benchchem. Available at:

    • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
    • Safety Data Sheet - 5-(1-Methylcyclopropyl)-1,3,4-thiadiazol-2-amine. CymitQuimica.
    • 5-cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride — Chemical Substance Information.
    • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine - Benchchem.
    • Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers - Benchchem.
    • SAFETY DATA SHEET - Sigma-Aldrich.
    • 5-Cyclopropyl-1,3,4-thiadiazol-2-amine AldrichCPR | Sigma-Aldrich.
    • Safety Data Sheet - Angene Chemical.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine
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